Biotin-PEG12-Acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H69N3O16S/c41-34(4-2-1-3-33-36-32(31-57-33)39-37(44)40-36)38-6-8-46-10-12-48-14-16-50-18-20-52-22-24-54-26-28-56-30-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-35(42)43/h32-33,36H,1-31H2,(H,38,41)(H,42,43)(H2,39,40,44)/t32-,33-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMUKWXFLKZKMD-UEMWQVMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69N3O16S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621423-14-0 | |
| Record name | Biotin-PEG12-Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Biotin-PEG12-Acid: A Versatile Linker in Advanced Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Biotin-PEG12-Acid is a heterobifunctional linker that has become an indispensable tool in modern biochemical and therapeutic research. Its unique structure, featuring a high-affinity biotin moiety, a flexible 12-unit polyethylene glycol (PEG) spacer, and a reactive carboxylic acid, enables a wide array of applications. This guide delves into the core uses of this compound, providing detailed experimental insights and methodologies for its application in bioconjugation, targeted drug delivery, and proteolysis-targeting chimeras (PROTACs).
Core Properties and Structure
This compound is characterized by its distinct functional ends connected by a hydrophilic PEG spacer. The biotin group provides a strong and highly specific binding interaction with avidin and streptavidin, forming the basis for powerful detection and purification systems. The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other molecules, typically through carbodiimide chemistry. The PEG spacer enhances water solubility, reduces steric hindrance, and minimizes immunogenicity of the conjugated molecule.[1][2]
| Property | Value | Reference |
| Chemical Formula | C37H69N3O16S | [3] |
| Molecular Weight | 844.02 g/mol | [3] |
| Purity | Typically ≥95% | [4] |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage | -20°C, protected from moisture |
Key Research Applications
The versatility of this compound has led to its adoption in several cutting-edge research areas:
-
Bioconjugation and Biotinylation: The most direct application is the biotinylation of biomolecules. By labeling a protein or antibody with this compound, researchers can track its localization, quantify its presence, or purify it from complex mixtures using streptavidin-coated beads or surfaces.
-
Targeted Drug Delivery: In drug development, this compound can be used to construct targeted drug delivery systems. Biotin itself can act as a targeting ligand for cancer cells that overexpress biotin receptors. Furthermore, the linker can be used to attach targeting moieties to drug-loaded nanoparticles.
-
PROTAC Development: this compound is a commonly used linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG12 linker provides the necessary spatial separation between the target-binding and E3 ligase-binding moieties.
-
Surface Functionalization: The linker can be used to modify the surfaces of nanoparticles, hydrogels, and biosensors, imparting them with biotin-binding capabilities for various diagnostic and therapeutic applications.
Experimental Protocols
Biotinylation of a Protein via Amine Coupling
This protocol describes the general steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activate Carboxylic Acid: In a separate tube, mix this compound, EDC, and NHS in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO. Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
Conjugation Reaction: Add the activated Biotin-PEG12-NHS ester solution to the protein solution. The molar ratio of the biotin linker to the protein will depend on the desired degree of labeling and should be optimized. A common starting point is a 20-fold molar excess of the linker.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding an amine-containing buffer such as Tris-HCl to a final concentration of 50-100 mM.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against an appropriate buffer.
-
Quantification of Biotinylation: The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Caption: Workflow for protein biotinylation using this compound.
Synthesis of a PROTAC
This protocol outlines a generalized approach for synthesizing a PROTAC using this compound as a linker. This example assumes the target-binding ligand has a free amine for conjugation.
Materials:
-
Target-binding ligand with a primary amine
-
E3 ligase ligand with a carboxylic acid
-
This compound
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Step 1: Couple this compound to the Target-Binding Ligand:
-
Activate the carboxylic acid of this compound with peptide coupling reagents like HATU and HOBt in the presence of DIPEA in anhydrous DMF.
-
Add the target-binding ligand with a primary amine to the activated linker solution.
-
Allow the reaction to proceed at room temperature until completion, monitored by LC-MS.
-
Purify the resulting Biotin-PEG12-Ligand conjugate by HPLC.
-
-
Step 2: Couple the E3 Ligase Ligand:
-
The purified Biotin-PEG12-Ligand conjugate now has a free carboxylic acid at the other end of the PEG linker.
-
Activate this carboxylic acid using peptide coupling reagents.
-
Add the E3 ligase ligand (which should have a suitable reactive group, often an amine) to the reaction mixture.
-
Allow the final coupling reaction to proceed.
-
Purify the final PROTAC molecule using HPLC.
-
Caption: General synthetic scheme for a PROTAC using this compound.
Pull-Down Assay to Identify Protein Interactions
This protocol describes how to use a biotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.
Materials:
-
Biotinylated bait protein
-
Streptavidin-coated magnetic beads or agarose resin
-
Cell lysate containing "prey" proteins
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
Procedure:
-
Immobilize Bait Protein: Incubate the biotinylated bait protein with streptavidin-coated beads for 30-60 minutes at room temperature to allow for binding.
-
Washing: Wash the beads several times with wash buffer to remove any unbound bait protein.
-
Block: Block any remaining biotin-binding sites on the streptavidin beads by incubating with a solution of free biotin, followed by washing.
-
Bind Prey Proteins: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.
-
Washing: Wash the beads extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the captured protein complexes from the beads using the elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody against the suspected prey protein. For unbiased discovery of interacting partners, the eluted proteins can be identified by mass spectrometry.
Caption: Experimental workflow for a pull-down assay.
Signaling Pathways and Logical Relationships
While this compound is not a direct participant in signaling pathways, it is a crucial tool for their elucidation. For instance, in the context of PROTACs, it facilitates the hijacking of the ubiquitin-proteasome system to degrade a target protein, thereby modulating its downstream signaling.
Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.
References
Biotin-PEG12-Acid: A Comprehensive Technical Guide to Synthesis, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Biotin-PEG12-Acid, a heterobifunctional linker widely utilized in biomedical research and drug development. This document details its synthesis, mechanism of action, and key applications, offering detailed experimental protocols and quantitative data to support its use in the laboratory.
Introduction to this compound
This compound is a versatile chemical tool that combines the high-affinity binding of biotin to avidin and streptavidin with the beneficial properties of a 12-unit polyethylene glycol (PEG) spacer. The terminal carboxylic acid group allows for the covalent conjugation of this linker to a wide range of molecules, including proteins, peptides, and small-molecule drugs.[1][2] The PEG spacer enhances the water solubility of the conjugated molecule, reduces steric hindrance for biotin-avidin binding, and can decrease the immunogenicity of the target molecule.[3][4] These properties make this compound an invaluable reagent for applications such as targeted drug delivery, immunoassays, affinity chromatography, and cell surface labeling.[5]
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the protection of functional groups, coupling of the biotin and PEG moieties, and final deprotection to yield the desired product. A common synthetic route is outlined below.
Synthetic Scheme:
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route based on common organic chemistry techniques and information from related syntheses.
Step 1: Synthesis of Boc-NH-PEG12-COOH
-
Starting Material: Commercially available HO-PEG12-COOH is used as the starting material.
-
Protection of the amine group: The terminal amine of a suitable PEG precursor is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).
-
Purification: The resulting Boc-NH-PEG12-COOH is purified by column chromatography.
Step 2: Coupling of Biotin and Deprotection
-
Deprotection of the Boc group: The Boc-protected PEG linker is treated with an acid, typically trifluoroacetic acid (TFA) in DCM, to remove the Boc group and expose the primary amine, yielding NH2-PEG12-COOH.
-
Activation of Biotin: Biotin is activated with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC) to form Biotin-NHS ester.
-
Coupling Reaction: The NH2-PEG12-COOH is reacted with the Biotin-NHS ester in an appropriate solvent (e.g., dimethylformamide, DMF) with a base (e.g., triethylamine) to form the amide bond.
-
Final Product: The final product, Biotin-PEG12-COOH, is purified by column chromatography.
An alternative final step involves the deprotection of a tert-butyl ester precursor.
Alternative Final Step Protocol:
-
Starting Material: Biotin-PEG12-tBu (tert-butyl ester).
-
Deprotection: 2.5g of Biotin-PEG12-tBu is dissolved in 50ml of dichloromethane. 10ml of trifluoroacetic acid is added, and the mixture is stirred at room temperature for 5 hours.
-
Workup: The reaction is terminated, and the pH is adjusted to neutral with a saturated sodium carbonate solution. The product is extracted with dichloromethane.
-
Purification: The organic layer is dried with anhydrous sodium sulfate and concentrated. The crude product is purified by silica gel column chromatography to yield Biotin-PEG12-COOH as a white solid. A yield of 1.5g has been reported for this step.
Mechanism of Action
The utility of this compound lies in two key features: the terminal carboxylic acid for conjugation and the biotin moiety for high-affinity binding.
3.1. Conjugation Chemistry
The terminal carboxylic acid of this compound can be activated to react with primary amines on target molecules, such as the lysine residues of proteins or antibodies, to form a stable amide bond. This is commonly achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
3.2. Biotin-Avidin/Streptavidin Interaction
The core of the mechanism of action is the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin or streptavidin. This interaction has a very low dissociation constant (Kd), on the order of 10⁻¹⁴ to 10⁻¹⁵ M, making it one of the strongest known biological interactions. Once formed, the complex is resistant to changes in pH, temperature, and denaturing agents. This robust interaction allows for the highly specific detection and isolation of biotinylated molecules.
Quantitative Data
The physical and binding properties of this compound and related compounds are summarized in the table below.
| Property | Value | Reference |
| Physical Properties of this compound | ||
| Molecular Formula | C₃₇H₆₉N₃O₁₆S | |
| Molecular Weight | 844.02 g/mol | |
| Purity | ≥96% | |
| Solubility | Soluble in water and DMSO | |
| Binding Kinetics and Affinity | ||
| Kd (Biotin-Avidin) | ~10⁻¹⁵ M | |
| Kd (Biotin-Streptavidin) | ~10⁻¹⁴ - 10⁻¹⁵ M | |
| Kd (PEGylated Biotin (MW 3400)-Avidin) | ~10⁻⁸ M | |
| Kd (Biotinylated oligonucleotide-immobilized avidin) | 7 ± 3 × 10⁻¹² M |
Experimental Protocols
5.1. Protocol for Conjugating this compound to a Protein/Antibody
This protocol describes the conjugation of this compound to a primary amine-containing molecule using EDC/NHS chemistry.
-
Prepare Protein Solution: Dissolve the protein or antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Prepare Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
-
Activation of this compound: In a separate tube, mix the this compound stock solution with the EDC and NHS stock solutions at a molar ratio of 1:2:2 (Biotin-PEG:EDC:NHS). Incubate for 15 minutes at room temperature to form the active NHS ester.
-
Conjugation Reaction: Add the activated Biotin-PEG12-NHS ester solution to the protein solution. A molar excess of 10-20 fold of the biotin reagent over the protein is a good starting point, but this may need to be optimized.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by dialysis against PBS or using a desalting column.
-
Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
5.2. Experimental Workflow for Cell Surface Protein Labeling and Pull-Down
This workflow describes the use of a biotinylated antibody (conjugated with this compound as per the protocol above) to label and isolate a specific cell surface protein.
Application Example: Studying the EGFR Signaling Pathway
This compound can be conjugated to ligands such as Epidermal Growth Factor (EGF) to study the EGFR signaling pathway. The biotinylated EGF can be used to track receptor internalization, dimerization, and downstream signaling events.
Upon binding of Biotin-PEG12-EGF to the EGFR, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival. The biotin tag allows for the visualization and pull-down of the receptor-ligand complex to study these events.
Conclusion
This compound is a powerful and versatile tool for researchers in various fields of life sciences. Its well-defined structure, combining the specific biotin-avidin interaction with a flexible and solubilizing PEG spacer and a reactive carboxylic acid, enables a wide range of applications. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in experimental designs, from synthesis and conjugation to its application in studying complex biological systems.
References
An In-depth Technical Guide to the Functionality of the Biotin-PEG12-Acid Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Biotin-PEG12-Acid linker, a versatile tool in modern biotechnology and drug development. We will delve into its core functionalities, supported by quantitative data, detailed experimental protocols, and visual representations of its applications in key biological processes.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional linker composed of three key components: a biotin moiety, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1] This unique structure underpins its wide range of applications in bioconjugation, targeted drug delivery, and diagnostics.
-
Biotin Moiety: This vitamin (B7) exhibits an exceptionally high binding affinity for avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M), forming a highly stable, non-covalent interaction.[2] This property is the cornerstone of many purification and detection systems.
-
Polyethylene Glycol (PEG) Spacer (12 units): The PEG12 spacer is a hydrophilic and flexible chain that offers several advantages.[1] It increases the water solubility of the molecule it is conjugated to, reduces steric hindrance for the biotin-avidin interaction, and can help to decrease the immunogenicity of the conjugated molecule.[3][4]
-
Carboxylic Acid Group: This terminal functional group allows for the covalent attachment of the linker to primary amine groups (-NH₂) present on proteins, peptides, antibodies, and other biomolecules. This reaction is typically mediated by carbodiimide chemistry, such as using EDC and NHS.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the this compound linker.
| Property | Value | References |
| Molecular Weight | ~844.02 g/mol | |
| Purity | ≥95% | |
| Solubility | Soluble in water, DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, protected from light | |
| Binding Affinity (Biotin-Avidin/Streptavidin) | Kd ≈ 10⁻¹⁵ M |
Experimental Protocols
This section provides detailed methodologies for common applications of the this compound linker.
Conjugation of this compound to a Protein via EDC/NHS Chemistry
This two-step protocol first activates the carboxylic acid group of the linker, which then reacts with primary amines on the target protein.
Materials:
-
This compound
-
Target protein with primary amines (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 5 to 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated Biotin-PEG12-NHS ester solution to the protein solution in Conjugation Buffer. The molar ratio of the linker to the protein should be optimized for the specific application but can range from 10:1 to 50:1.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted linker and byproducts by size exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography
This protocol describes the capture and elution of a biotinylated protein.
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose resin or magnetic beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.8 for harsh elution; or a buffer containing a high concentration of free biotin for competitive elution)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Resin Equilibration:
-
Wash the streptavidin resin with Binding/Wash Buffer according to the manufacturer's instructions.
-
-
Binding of Biotinylated Protein:
-
Incubate the biotinylated protein sample with the equilibrated streptavidin resin for 30-60 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Wash the resin extensively with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Harsh Elution: Add Elution Buffer (e.g., 0.1 M glycine, pH 2.8) to the resin and incubate for 5-10 minutes. Collect the eluate and immediately neutralize with Neutralization Buffer.
-
Competitive Elution: Add a buffer containing a high concentration of free biotin (e.g., 2-10 mM) to compete with the biotinylated protein for binding to streptavidin. This is a milder elution method.
-
Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
Purified biotinylated protein
-
HABA/Avidin solution (commercially available or prepared by mixing HABA and avidin)
-
Spectrophotometer
Procedure:
-
Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial).
-
Add a known concentration of the biotinylated protein to the HABA/Avidin solution and mix.
-
Incubate for a few minutes to allow the biotin on the protein to displace the HABA from the avidin.
-
Measure the absorbance of the solution again at 500 nm (A₅₀₀_final).
-
The decrease in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the known extinction coefficient of the HABA-avidin complex.
Visualizing Functionality: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key applications of the this compound linker.
Biotin-Mediated Targeted Drug Delivery
Biotin can be used to target drugs to cancer cells that overexpress the biotin receptor (sodium-dependent multivitamin transporter, SMVT). This leads to receptor-mediated endocytosis of the biotin-drug conjugate.
Experimental Workflow for Protein Biotinylation and Purification
This diagram outlines the key steps in labeling a protein of interest with this compound and subsequent purification.
PROTAC Development using this compound
This compound can be used as a component in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). The biotin serves as a versatile handle for purification or detection, while the carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase or the target protein.
Conclusion
The this compound linker is a powerful and versatile reagent for researchers in the life sciences and drug development. Its well-defined structure, combining the high-affinity biotin-streptavidin interaction with a flexible, hydrophilic PEG spacer and a reactive carboxylic acid, enables a wide array of applications. From the specific labeling and purification of biomolecules to the targeted delivery of therapeutics, this linker provides a robust and efficient tool for advancing scientific discovery and developing novel therapeutic strategies. The protocols and conceptual diagrams provided in this guide serve as a foundation for the successful implementation of this compound in your research endeavors.
References
Navigating the Aqueous Environment: A Technical Guide to Biotin-PEG12-Acid Solubility
For researchers, scientists, and drug development professionals, understanding the behavior of reagents in aqueous solutions is paramount for experimental success. This in-depth technical guide addresses the solubility of Biotin-PEG12-Acid, a commonly used heterobifunctional linker, in aqueous buffers. While precise quantitative data for this specific molecule is not extensively published, this guide provides a comprehensive overview based on the properties of similar biotinylated PEG compounds, detailed experimental protocols for determining solubility, and the critical factors influencing its behavior in solution.
Core Concepts: The Role of PEG in Aqueous Solubility
This compound's favorable solubility in aqueous buffers is primarily attributed to its polyethylene glycol (PEG) spacer. The repeating ethylene glycol units are hydrophilic, allowing the molecule to readily interact with water. This PEG linker not only enhances the water solubility of the otherwise hydrophobic biotin moiety but also provides a flexible spacer arm that minimizes steric hindrance in bio-conjugation applications.[1][2] Generally, longer PEG chains impart greater water solubility.[1]
Quantitative Solubility Data
Direct, published quantitative solubility data for this compound in various aqueous buffers remains limited. However, data from analogous biotinylated PEG compounds and general product information allow for the compilation of an estimated solubility profile. It is consistently reported to be soluble in water and Dimethyl Sulfoxide (DMSO).[3][4] The following table summarizes expected solubility based on available information for similar molecules.
| Compound | Solvent/Buffer | Estimated Solubility | Reference(s) |
| This compound | Water | Soluble | |
| This compound | DMSO | Soluble | |
| Biotin-PEG-NHS (various MW) | Water | ~10 mg/mL | |
| Biotin-PEG-NHS (various MW) | DMSO | ~10 mg/mL | |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Biotin-NHS | DMSO | 20 - 62.5 mg/mL |
Note: The presence of the PEG12 linker in this compound is expected to significantly enhance its aqueous solubility compared to non-PEGylated biotin compounds like Biotin-NHS. The carboxylic acid moiety will be ionized at neutral and alkaline pH, further contributing to its solubility in common buffers like PBS.
Experimental Protocol: Determining Aqueous Solubility
To ascertain the precise solubility of this compound in a specific aqueous buffer for your experimental needs, the following robust protocol, adapted from methods for similar compounds, is recommended. This method relies on the principle of creating a saturated solution and quantifying the dissolved solute.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4, TRIS, HEPES)
-
Microcentrifuge tubes
-
Orbital shaker or vortex mixer
-
Microcentrifuge
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
0.22 µm syringe filters
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the compound in a known volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure complete dissolution by vortexing.
-
-
Creation of Saturated Solutions:
-
In separate microcentrifuge tubes, add a known volume of the desired aqueous buffer.
-
Add an excess amount of the this compound DMSO stock solution to each tube. To minimize the effect of the organic solvent, the final concentration of DMSO should be kept low (e.g., under 5%).
-
Ensure a visible precipitate of the compound is present in each tube, indicating a saturated solution.
-
-
Equilibration:
-
Securely cap the tubes and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C) for 24 to 48 hours to allow the solution to reach equilibrium.
-
-
Phase Separation:
-
Following equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for 15 to 20 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully aspirate the supernatant, being cautious not to disturb the pellet.
-
Filter the supernatant using a 0.22 µm syringe filter to eliminate any residual solid particles.
-
-
Quantification via UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound with known concentrations in the same buffer used for the saturated solution.
-
Determine the wavelength of maximum absorbance (λmax) for this compound by performing a full UV spectrum scan (the biotin moiety typically absorbs around 260 nm).
-
Measure the absorbance of each standard solution at the determined λmax to generate a standard curve (absorbance vs. concentration).
-
Measure the absorbance of the filtered supernatant from the saturated solutions.
-
Use the standard curve to calculate the concentration of the dissolved this compound in the supernatant. This concentration represents the equilibrium solubility of the compound in the tested buffer.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for assessing the solubility of this compound and a typical application involving this reagent.
References
molecular weight and formula of Biotin-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the physicochemical properties and applications of Biotin-PEG12-Acid, a heterobifunctional linker commonly utilized in bioconjugation and various research and diagnostic applications.
Core Properties of this compound
This compound is a molecule that incorporates a biotin moiety, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This structure allows for the specific and high-affinity binding of biotin to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The carboxylic acid group provides a reactive handle for conjugation to primary amines on proteins, peptides, or other molecules.
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C₃₇H₆₉N₃O₁₆S | [1][2][3][4][5] |
| Molecular Weight | 844.0 g/mol | |
| Purity | >96% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water or DMSO |
Experimental Protocols
General Bioconjugation to a Primary Amine-Containing Molecule (e.g., a Protein)
This protocol outlines a general procedure for conjugating this compound to a protein via its primary amine groups (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Conjugation buffer (e.g., MES buffer, pH 4.5-6.0)
-
Quenching buffer (e.g., Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMSO or DMF).
-
In a separate tube, dissolve EDC and NHS in the conjugation buffer. The molar ratio of this compound:EDC:NHS is typically 1:1.5:1.2.
-
Add the this compound solution to the EDC/NHS mixture and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Protein:
-
Exchange the protein into the conjugation buffer (pH 7.2-8.0) using a desalting column or dialysis.
-
Add the activated Biotin-PEG12-NHS ester to the protein solution. The molar ratio of the biotinylation reagent to the protein will depend on the desired degree of labeling and should be optimized for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer (e.g., Tris or hydroxylamine) to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for the bioconjugation of this compound to a protein.
References
Biotin-PEG12-Acid: An In-depth Technical Guide to Advanced Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-Acid is a heterobifunctional linker that has emerged as a critical tool in the field of bioconjugation, offering a versatile platform for the targeted delivery of therapeutics, the development of sophisticated diagnostic assays, and the study of complex biological systems. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and its application in novel bioconjugation strategies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Core Concepts: Understanding this compound
This compound is a molecule composed of three key functional components: a biotin moiety, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[1][2][3][4] This unique structure provides a powerful combination of high-affinity binding, enhanced solubility, and flexible conjugation chemistry.
-
Biotin Moiety: This vitamin (B7) exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[1] This interaction is widely exploited for purification, immobilization, and detection of biotinylated molecules.
-
PEG12 Spacer: The 12-unit polyethylene glycol chain is a hydrophilic and flexible spacer. Its inclusion in the linker design imparts several advantageous properties to the conjugate, including increased water solubility, reduced aggregation, minimized steric hindrance, and potentially reduced immunogenicity.
-
Carboxylic Acid Group: The terminal carboxylic acid provides a reactive handle for covalent conjugation to primary amines (e.g., lysine residues on proteins) through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS.
Physicochemical and Handling Properties
Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring reproducible results in bioconjugation experiments.
| Property | Value | References |
| Chemical Formula | C37H69N3O16S | |
| Molecular Weight | 844.02 g/mol | |
| Appearance | White to off-white solid, may appear sticky | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Purity | Typically ≥95% | |
| Storage Conditions | Store at -20°C, protected from moisture. | |
| Stability | Stable for at least 2 years at -20°C when stored with a desiccant. |
Experimental Protocols
This section provides detailed methodologies for the conjugation of this compound to proteins, subsequent purification, and quantification of biotin incorporation.
Protein Biotinylation using this compound and EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a protein containing primary amines (e.g., antibodies).
Materials:
-
This compound
-
Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers like sodium azide. If necessary, perform buffer exchange into PBS using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL in PBS.
-
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.
-
In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a concentration of 100 mM each.
-
To activate the carboxylic acid of this compound, mix the this compound stock solution with the EDC/NHS solution at a 1:1.2:1.2 molar ratio (this compound:EDC:NHS).
-
Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of the biotin linker to the protein will determine the degree of labeling and should be optimized for the specific application. A starting point is a 5- to 20-fold molar excess of the biotin linker to the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-activated biotin.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotinylation reagent and reaction byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Quantification of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the number of biotin molecules conjugated to a protein.
Materials:
-
HABA/Avidin solution
-
Purified biotinylated protein sample
-
Biotin standards of known concentration
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a Biotin Standard Curve:
-
Prepare a series of biotin solutions of known concentrations in PBS.
-
Add a defined volume of the HABA/Avidin solution to each standard.
-
Measure the absorbance at 500 nm for each standard. The absorbance will decrease as the biotin concentration increases.
-
Plot the change in absorbance against the known biotin concentrations to generate a standard curve.
-
-
Assay the Biotinylated Protein:
-
Add the HABA/Avidin solution to a cuvette or microplate well and measure the initial absorbance at 500 nm.
-
Add a known volume of the purified biotinylated protein solution to the HABA/Avidin mixture.
-
Incubate for a few minutes to allow the biotin on the protein to displace the HABA from the avidin.
-
Measure the final absorbance at 500 nm.
-
-
Calculate the Degree of Biotinylation:
-
Determine the concentration of biotin in the protein sample using the standard curve.
-
Measure the protein concentration of the biotinylated sample (e.g., by measuring absorbance at 280 nm).
-
Calculate the molar ratio of biotin to protein to determine the average number of biotin molecules per protein molecule.
-
Novel Bioconjugation Strategies
This compound is a key component in the development of innovative therapeutic and research platforms.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This compound can be used as a versatile linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.
Caption: Workflow of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. This compound can be incorporated into the linker design of ADCs, offering a modular approach to connect the antibody and the cytotoxic payload. The biotin moiety can also be used for purification and characterization of the ADC during development.
Caption: General workflow for the development of an ADC.
Quantitative Data Summary
While specific quantitative data for this compound is often application-dependent and proprietary, the following table summarizes typical performance metrics for biotinylation reagents of this class. Researchers should empirically determine the optimal conditions for their specific application.
| Parameter | Typical Range/Value | Notes | References |
| Degree of Labeling (Biotin:Protein ratio) | 2 - 8 | Highly dependent on the protein, reagent concentration, and reaction time. Over-labeling can lead to protein aggregation or loss of function. | |
| Conjugation Efficiency | 30% - 60% | Can be influenced by buffer pH, protein concentration, and the accessibility of primary amines. | |
| Stability of Biotinylated Protein | Stable for years at -20°C or -80°C. | The amide bond formed is highly stable. Protein stability is the limiting factor. Avoid multiple freeze-thaw cycles. |
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its unique combination of a high-affinity biotin tag, a hydrophilic PEG spacer, and a reactive carboxylic acid enables a wide range of bioconjugation applications. By providing enhanced solubility, reduced steric hindrance, and a flexible handle for covalent modification, this compound facilitates the development of next-generation therapeutics and advanced research tools. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this compound in their novel bioconjugation strategies.
References
An In-depth Technical Guide to the Shelf Life and Storage of Biotin-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling Biotin-PEG12-Acid to ensure its stability and performance in research and development applications. Adherence to these guidelines is paramount for obtaining reliable and reproducible results.
Introduction to this compound
This compound is a heterobifunctional linker widely used in bioconjugation, drug delivery, and diagnostic assay development. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a terminal carboxylic acid group for covalent attachment to amine-containing molecules, and a 12-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG linker enhances solubility, reduces steric hindrance, and minimizes non-specific interactions. The stability of this reagent is crucial for its successful application.
Recommended Storage Conditions and Shelf Life
Proper storage is essential to prevent degradation and maintain the integrity of this compound. The primary factors influencing its stability are temperature, moisture, and light.
Solid Form
The solid form of this compound is the most stable and is recommended for long-term storage.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage .[1][2][3] | Minimizes the rate of potential degradation reactions. |
| ≤4°C for short-term storage.[4][5] | Acceptable for brief periods, but -20°C is preferred for maintaining long-term stability. | |
| Shelf Life | At least 2 years when stored at -20°C. | At low temperatures and with proper handling, the molecule exhibits excellent long-term stability. |
| Atmosphere | Store in a dry, inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes exposure to moisture and oxygen, which can contribute to degradation. |
| Light | Protect from light . | Although not highly sensitive, prolonged exposure to light can potentially lead to degradation. |
| Moisture | Store with a desiccant . | The compound is hygroscopic and can appear sticky; moisture can lead to hydrolysis and degradation. |
In Solution
Solutions of this compound are significantly less stable than the solid form and should be prepared fresh whenever possible.
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). | The presence of water can lead to hydrolysis of the compound. |
| Temperature | -20°C for short-term storage (up to 1 month). | Slows down degradation reactions in solution. |
| -80°C for longer-term storage (up to 6 months). | Provides greater stability for stock solutions over an extended period. | |
| Preparation | Prepare aqueous solutions immediately before use . | The stability in aqueous buffers is limited. |
| Storage | Store in small aliquots to avoid repeated freeze-thaw cycles. | Freeze-thaw cycles can introduce moisture and accelerate degradation. |
Proper Handling Workflow
Adherence to a strict handling protocol is critical to prevent contamination and degradation of this compound.
References
A Technical Guide to Biotin-PEG12-Acid: Suppliers, Purity, and Experimental Applications
For researchers, scientists, and professionals in drug development, the use of precise and well-characterized reagents is paramount. Biotin-PEG12-Acid stands out as a versatile biotinylation reagent, featuring a long polyethylene glycol (PEG) spacer that enhances solubility and minimizes steric hindrance. This guide provides an in-depth overview of available suppliers, purity specifications, and detailed experimental protocols for its application in labeling and purification of biomolecules.
Supplier and Purity Overview
A variety of suppliers offer this compound, with purity levels being a critical factor for experimental success. The data presented below has been compiled from publicly available information from various suppliers. It is important to note that for GMP-grade inquiries, direct contact with the supplier is recommended.
| Supplier | Catalog Number (Example) | Purity | Molecular Formula | Molecular Weight (Da) | Physical Appearance | Solubility |
| BPS Bioscience | 27430 | ≥96% | C₃₇H₆₉N₃O₁₆S | 844 | White to off-white solid, may appear sticky | Water, DMSO |
| BroadPharm | BP-21620 | ≥95% | C₃₇H₆₉N₃O₁₆S | 844 | Not specified | Not specified |
| Precise PEG | AG-2534 | > 96% | C₃₇H₆₉N₃O₁₆S | 844.02 | Not specified | Not specified |
| Biosynth | WPC42314 | Not specified | C₃₇H₆₉N₃O₁₆S | 844.02 | Not specified | Not specified |
| Glyco MindSynth | Not specified | 95-98% | Not specified | Not specified | Not specified | Not specified |
| PurePEG | Not specified | Not specified | C₃₇H₆₉N₃O₁₆S | 844.02 | Not specified | Not specified |
| AxisPharm | Not specified | ≥95% | Not specified | Not specified | Not specified | Not specified |
Core Concepts and Applications
This compound is a heterobifunctional linker.[1][2] It possesses a biotin moiety for strong and specific binding to avidin or streptavidin, and a terminal carboxylic acid group. This carboxylic acid can be activated to react with primary amines on proteins, peptides, or other molecules, forming a stable amide bond. The PEG12 spacer arm, a chain of 12 ethylene glycol units, imparts hydrophilicity to the molecule, which can help to prevent aggregation of the biotinylated protein and improve its solubility.[2][]
Key applications include:
-
Biotinylation of Proteins and Antibodies: Covalently attaching biotin to proteins for subsequent detection, purification, or immobilization.
-
Drug Delivery: The PEG linker can improve the pharmacokinetic properties of a drug conjugate.
-
Immunoassays: Used in techniques like ELISA and Western blotting for signal amplification.
-
Affinity Chromatography: Immobilizing biotinylated molecules onto avidin/streptavidin-coated supports for pull-down assays.[4]
Experimental Protocols
Protein Biotinylation using this compound with EDC/NHS Chemistry
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Protein to be biotinylated (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the protein to be labeled in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine a 20-fold molar excess of this compound with a 50-fold molar excess of both EDC and NHS relative to the amount of protein.
-
Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group of the this compound.
-
-
Biotinylation Reaction:
-
Add the activated this compound mixture to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated biotin.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
References
An In-depth Technical Guide to the Role of the PEG12 Spacer in Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role the 12-unit polyethylene glycol (PEG12) spacer plays in biotinylation reagents. Understanding the properties and functions of this spacer is crucial for optimizing experimental design and achieving reliable, reproducible results in a variety of life science applications.
Core Concepts: The Function of the PEG12 Spacer
Biotinylation is the process of attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. This labeling technique leverages the high-affinity interaction between biotin and streptavidin (or avidin) for detection, purification, and immobilization. The spacer arm, which connects the biotin moiety to a reactive group that conjugates with the target molecule, is a critical component of the biotinylation reagent. The PEG12 spacer, consisting of 12 repeating ethylene glycol units, offers several distinct advantages over shorter or non-PEGylated spacers.[1][2][3]
The primary functions of the PEG12 spacer in biotinylation reagents include:
-
Enhanced Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[4][5] This is particularly beneficial when working with proteins that are prone to aggregation or precipitation upon modification with hydrophobic labels.
-
Reduced Steric Hindrance: The long and flexible PEG12 spacer arm extends the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin or avidin tetramer to the biotin.
-
Minimized Nonspecific Interactions: PEG is known for its ability to reduce nonspecific binding of proteins and other biomolecules to surfaces. This property is advantageous in assays where minimizing background signal is critical for achieving high sensitivity and accuracy.
-
Improved Biocompatibility and Reduced Immunogenicity: PEGylation can mask the surface of a molecule, making it less recognizable by the immune system. This is a crucial consideration in in vivo applications, such as targeted drug delivery, where reducing the immunogenicity of the biotinylated therapeutic is essential.
-
Extended Half-Life: In therapeutic applications, the PEG spacer can increase the hydrodynamic radius of the biotinylated molecule, leading to a longer circulation half-life in the body by preventing rapid renal clearance.
Quantitative Data on PEGylated Biotinylation Reagents
The length of the PEG spacer can influence the binding kinetics and stoichiometry of the biotin-avidin interaction. While specific quantitative data for PEG12 is not always isolated, the following tables summarize relevant data for various PEG spacer lengths to provide a comparative context.
Table 1: Effect of PEG Spacer Length on Biotin-Avidin Binding Affinity
| PEG Spacer Molecular Weight ( g/mol ) | Equilibrium Dissociation Constant (Kd) with Avidin (M) | Stoichiometry (Biotin:Avidin) | Reference |
| Biotin (no spacer) | ~10⁻¹⁵ | 4:1 | |
| 588 | ~10⁻⁸ | 4:1 | |
| 3400 | ~10⁻⁸ | 4:1 | |
| 5000 | ~10⁻⁸ | 1:1 |
Note: As the molecular weight of the PEG spacer increases, the binding affinity to avidin decreases compared to free biotin, though it remains a high-affinity interaction. The stoichiometry can also be affected at very long PEG lengths.
Table 2: Solubility of Biotinylation Reagents
| Compound | Solvent | Approximate Solubility | Reference |
| Biotin-NHS | DMSO | 20 - 62.5 mg/mL | |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Biotin-PEG-NHS (various MW) | Water | 10 mg/mL | |
| Biotin-PEG-NHS (various MW) | DMSO | 10 mg/mL | |
| Biotin-PEG-Biotin (MW 600) | Water, aq. buffers, DMSO, DMF, CH₂Cl₂ | Soluble |
Note: The inclusion of a PEG spacer significantly enhances the aqueous solubility of biotin-NHS esters.
Experimental Protocols
This protocol provides a general procedure for labeling proteins with a Biotin-PEG12-NHS ester. The optimal conditions may need to be determined empirically for each specific protein.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, at pH 7.2-8.0)
-
Biotin-PEG12-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Sample: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG12-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the Biotin-PEG12-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically based on the protein and the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
This workflow outlines the key steps for labeling cell surface proteins, a common application for membrane-impermeable biotinylation reagents like those with a PEG12 spacer.
Signaling Pathway and Experimental Workflow Visualizations
The use of Biotin-PEG12 reagents is integral to various experimental workflows, particularly in studying protein-protein interactions and targeted drug delivery.
This diagram illustrates a typical workflow for identifying protein-protein interactions using a biotinylated "bait" protein.
This diagram illustrates the concept of targeted drug delivery where a therapeutic agent is conjugated to a targeting moiety via a Biotin-PEG12 linker.
References
Methodological & Application
Application Notes and Protocols for Protein Biotinylation using Biotin-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a protein, is a fundamental technique in biotechnology and drug development. The exceptionally high affinity of biotin for avidin and streptavidin (KD ≈ 10⁻¹⁵ M) allows for highly specific and sensitive detection, purification, and immobilization of biotinylated molecules.[1][2] Biotin-PEG12-Acid is a versatile biotinylating reagent featuring a long, hydrophilic polyethylene glycol (PEG) spacer arm.[3][4][5] This 12-unit PEG linker enhances the water solubility of the reagent and the resulting biotinylated protein, while also minimizing steric hindrance, thereby improving the accessibility of the biotin moiety for binding to avidin or streptavidin.
This document provides detailed protocols for the biotinylation of proteins using this compound, including the activation of the carboxylic acid, the labeling reaction, purification of the conjugate, and methods for quantifying the degree of biotinylation.
Principle of the Reaction
The carboxylic acid group of this compound can be coupled to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is typically mediated by a coupling agent, such as a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance reaction efficiency and stability of the reactive intermediate. Alternatively, this compound can be pre-activated to its NHS ester form, which then directly reacts with primary amines.
Quantitative Data Summary
The efficiency of protein biotinylation is influenced by several factors. The following table summarizes key quantitative parameters for successful protein biotinylation using an amine-reactive biotinylation reagent.
| Parameter | Recommended Range | Notes |
| Molar Ratio of Biotin Reagent to Protein | 5:1 to 20:1 | Optimal ratio is protein-dependent. Start with a 20-fold molar excess for a 2 mg/mL protein solution. |
| Protein Concentration | 1-10 mg/mL | More concentrated protein solutions generally lead to higher labeling efficiency. |
| Reaction pH | 7.0 - 9.0 | The reaction with primary amines is most efficient at a slightly alkaline pH. A common choice is phosphate-buffered saline (PBS) at pH 7.2-8.0. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize protein degradation, though the reaction will proceed more slowly. |
| Incubation Time | 30 minutes to 2 hours | 30 minutes at room temperature or 2 hours on ice is a typical starting point. |
| Quenching Reagent Concentration | 10-100 mM | Tris or glycine can be used to quench the reaction by consuming excess reactive biotin. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine, pH 8.0
-
Purification system: Desalting column (e.g., Sephadex G-25) or dialysis cassettes
-
Streptavidin or Avidin resin for affinity purification
-
Biotin quantification assay kit (e.g., HABA assay)
Protocol 1: One-Step Protein Biotinylation using EDC/NHS Chemistry
This protocol describes the direct biotinylation of a protein in a single reaction mixture.
-
Protein Preparation: Prepare the protein to be biotinylated at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2. Buffers containing primary amines like Tris or glycine must be avoided as they will compete in the reaction.
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer (PBS).
-
-
Biotinylation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Add EDC and Sulfo-NHS to the reaction mixture to a final concentration of 5 mM and 2 mM, respectively.
-
Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction: To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl). Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and reaction byproducts by dialysis against PBS or by using a desalting column.
Protocol 2: Two-Step Protein Biotinylation via NHS Ester Activation
This method involves pre-activating the this compound with EDC and NHS before adding it to the protein. This can sometimes yield higher efficiency and better control over the reaction.
-
Reagent Preparation:
-
Dissolve this compound, EDC, and Sulfo-NHS in anhydrous DMSO to a concentration of 100 mM each.
-
-
Activation of this compound:
-
In a microfuge tube, combine equal volumes of the 100 mM this compound, EDC, and Sulfo-NHS solutions.
-
Incubate for 15-30 minutes at room temperature to form the Biotin-PEG12-NHS ester.
-
-
Protein Preparation: Prepare the protein as described in Protocol 1, step 1.
-
Biotinylation Reaction:
-
Add the activated Biotin-PEG12-NHS ester solution to the protein solution to achieve a final 5 to 20-fold molar excess of the biotin reagent.
-
Incubate for 30 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching and Purification: Follow steps 4 and 5 from Protocol 1.
Purification of Biotinylated Protein
To ensure that downstream applications are not affected by the presence of free biotin, it is crucial to remove any unreacted biotinylation reagent.
-
Size Exclusion Chromatography (Desalting): This is a rapid method for separating the larger biotinylated protein from the smaller, unreacted biotin molecules. Use a desalting column (e.g., G-25) equilibrated with a suitable storage buffer for the protein.
-
Dialysis: This method is effective for removing small molecules from the protein sample. Place the reaction mixture in a dialysis cassette with an appropriate molecular weight cut-off (MWCO) and dialyze against a large volume of PBS, with several buffer changes.
Quantification of Biotin Incorporation
Determining the degree of biotinylation (the average number of biotin molecules per protein molecule) is important for ensuring reproducibility.
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin present.
-
Fluorescence-Based Assays: These assays utilize the enhancement of fluorescence of a streptavidin-fluorophore conjugate upon binding to biotin.
-
Mass Spectrometry: For a precise determination of biotin incorporation and identification of biotinylated sites, mass spectrometry can be employed.
Visualizations
Caption: Workflow for protein biotinylation using this compound.
Caption: Reaction pathway for amine-reactive biotinylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive biotin reagent (hydrolyzed). | Use a fresh stock of this compound and other coupling reagents. |
| Presence of primary amines in the buffer. | Perform buffer exchange into an amine-free buffer like PBS or HEPES. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to protein. | |
| Protein Precipitation | High concentration of organic solvent from the biotin stock. | Keep the volume of the added biotin stock low (<10% of the total reaction volume). |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (4°C). | |
| High Background in Assays | Incomplete removal of unreacted biotin. | Ensure thorough purification by dialysis or size exclusion chromatography. |
| Loss of Protein Activity | Biotinylation of critical lysine residues in the active or binding site. | Reduce the molar excess of the biotin reagent to decrease the degree of labeling. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. This compound, CAS 1621423-14-0 | AxisPharm [axispharm.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Biotin acid PEG | Biotin acid PEG | AxisPharm [axispharm.com]
Application Notes and Protocols for Cell Surface Labeling using Biotin-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface proteins are pivotal in mediating a cell's interaction with its environment, playing crucial roles in signal transduction, cell adhesion, and transport. The ability to specifically label these proteins is essential for studying their function, trafficking, and localization. Biotin-PEG12-Acid is a versatile reagent designed for the covalent labeling of cell surface proteins. This molecule features a biotin moiety for high-affinity detection or purification using streptavidin-based methods, a long, hydrophilic 12-unit polyethylene glycol (PEG) spacer to enhance water solubility and minimize steric hindrance, and a terminal carboxylic acid for covalent conjugation to primary amines on proteins.[1][2][3]
This document provides detailed application notes and protocols for the use of this compound in cell surface labeling experiments.
Principle of the Method
The labeling of cell surface proteins with this compound is a two-step process. First, the terminal carboxylic acid of this compound is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This reaction forms a semi-stable NHS ester. In the second step, the activated Biotin-PEG12-NHS ester is added to a suspension of live cells, where it reacts with primary amines (e.g., on lysine residues) on the extracellular domains of membrane proteins to form stable amide bonds. The long, hydrophilic PEG spacer ensures that the biotinylation reagent is membrane-impermeable, restricting the labeling to the cell surface.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 844.02 g/mol | |
| Formula | C37H69N3O16S | |
| Purity | ≥96% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, or DMF | |
| Storage | Store at -20°C, protect from moisture |
Table 2: Representative Data on Cell Surface Biotinylation Efficiency
The following table presents example data on the effect of reagent concentration and incubation time on the efficiency of cell surface biotinylation with an NHS-PEG-biotin reagent, which can serve as a guide for optimizing protocols with this compound.
| Concentration of NHS-PEG-Biotin (mM) | Incubation Time (minutes) | Number of PEG-Biotin Molecules per Endothelial Cell (millions) |
| 0.625 | 1 | ~20 |
| 1.25 | 1 | ~35 |
| 2.5 | 1 | ~55 |
| 5 | 1 | ~70 |
| 10 | 1 | ~80 |
| 0.625 | 5 | ~30 |
| 1.25 | 5 | ~50 |
| 2.5 | 5 | ~75 |
| 5 | 5 | ~95 |
| 10 | 5 | ~110 |
Data adapted from a study using NHS-PEG-biotin on endothelial cells. The number of molecules was determined by quantitative flow cytometry. This data is for illustrative purposes and the optimal conditions for this compound may vary depending on the cell type and experimental setup.
Table 3: Optimization of Biotinylation Reagent Concentration
This table illustrates the optimization of sulfo-NHS-SS-biotin concentration for maximizing the yield of plasma membrane proteins from OATP1B1-expressing CHO cells, as determined by the recovery of specific membrane proteins.
| Sulfo-NHS-SS-Biotin Concentration (mg/mL) | Recovery of OATP1B1 in Biotinylated Fraction (%) | Recovery of Na+-K+ ATPase in Biotinylated Fraction (%) |
| 0.25 | ~20 | ~15 |
| 0.5 | ~40 | ~35 |
| 1.0 | ~70 | ~65 |
| 1.5 | ~90 | ~80 |
| 2.0 | ~90 | ~80 |
Data adapted from a study optimizing sulfo-NHS-SS-biotin concentration. This demonstrates the importance of titrating the biotinylation reagent to achieve maximal labeling efficiency without causing adverse effects on the cells.
Experimental Protocols
Protocol 1: Activation of this compound with EDC and Sulfo-NHS
This protocol describes the preparation of the activated Biotin-PEG12-Sulfo-NHS ester.
Materials:
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM. Store at -20°C.
-
Equilibrate reagents: Allow EDC and Sulfo-NHS vials to come to room temperature before opening to prevent moisture condensation.
-
Activation reaction: In a microcentrifuge tube, combine the following:
-
10 µL of 100 mM this compound stock solution
-
Sufficient Activation Buffer to bring the final reaction volume to 100 µL.
-
Add EDC to a final concentration of 2 mM (e.g., 0.38 mg).
-
Add Sulfo-NHS to a final concentration of 5 mM (e.g., 1.08 mg).
-
-
Incubate: Vortex briefly to mix and incubate at room temperature for 15-30 minutes. The activated Biotin-PEG12-Sulfo-NHS ester is now ready for use in cell labeling. It is recommended to use the activated reagent immediately.
Protocol 2: Biotinylation of Cell Surface Proteins on Adherent Cells
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 6-well plates)
-
Activated Biotin-PEG12-Sulfo-NHS ester solution (from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM glycine in PBS
-
Cell scraper
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Preparation:
-
Grow cells to the desired confluency (typically 80-90%).
-
Place the culture plates on ice.
-
Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media and serum proteins.
-
-
Biotinylation Reaction:
-
Dilute the activated Biotin-PEG12-Sulfo-NHS ester solution in ice-cold PBS (pH 8.0) to the desired final concentration (a starting concentration of 1-2 mM is recommended for optimization).
-
Add the biotinylation solution to the cells, ensuring the entire surface is covered (e.g., 1 mL for a well in a 6-well plate).
-
Incubate on a rocking platform at 4°C for 30 minutes. Performing the incubation at 4°C minimizes the internalization of the biotin reagent.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted reagent.
-
Incubate the final wash for 5-10 minutes on ice.
-
-
Cell Lysis:
-
Aspirate the Quenching Buffer and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the biotinylated cell surface proteins is now ready for downstream applications such as streptavidin pulldown or Western blotting.
-
Protocol 3: Biotinylation of Cell Surface Proteins on Suspension Cells
Materials:
-
Suspension cells
-
Activated Biotin-PEG12-Sulfo-NHS ester solution (from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM glycine in PBS
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold PBS (pH 8.0) to remove amine-containing media.
-
Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 10-25 x 10^6 cells/mL.
-
-
Biotinylation Reaction:
-
Add the activated Biotin-PEG12-Sulfo-NHS ester solution to the cell suspension to the desired final concentration (a starting concentration of 1-2 mM is recommended for optimization).
-
Incubate at 4°C for 30 minutes with gentle rotation.
-
-
Quenching:
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet three times with ice-cold Quenching Buffer.
-
-
Cell Lysis:
-
Resuspend the final cell pellet in an appropriate volume of ice-cold Lysis Buffer.
-
Proceed with the lysis and clarification steps as described in Protocol 2 (steps 4.3-4.5).
-
Mandatory Visualization
Experimental Workflow for Cell Surface Biotinylation
References
Application Notes and Protocols: Biotin-PEG12-Acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Biotin-PEG12-Acid as a linker in targeted drug delivery systems. The unique properties of this heterobifunctional molecule, combining the specific targeting of biotin with the pharmacokinetic benefits of a polyethylene glycol (PEG) spacer, make it a valuable tool in the development of novel therapeutics, particularly in oncology.
Introduction to this compound in Targeted Drug Delivery
Biotin, a B-vitamin, is an attractive targeting ligand due to the overexpression of its receptors on the surface of various cancer cells, including those of the breast, colon, lung, and ovaries.[1][2] This differential expression allows for the selective delivery of conjugated cytotoxic agents to tumor tissues, minimizing off-target toxicity.[3] The this compound linker is a molecule designed to leverage this targeting strategy. It consists of three key components:
-
Biotin Moiety: Provides high-affinity binding to biotin receptors, facilitating receptor-mediated endocytosis of the drug conjugate into cancer cells.[1][4]
-
PEG12 Spacer: A 12-unit polyethylene glycol chain that enhances the solubility and stability of the conjugate, reduces steric hindrance for biotin-receptor binding, and can prolong circulation time in vivo.
-
Terminal Carboxylic Acid: A reactive group that allows for the covalent conjugation of the linker to amine-containing therapeutic agents, nanoparticles, or other carrier systems.
The strong, non-covalent interaction between biotin and avidin or streptavidin (Kd ~10⁻¹⁵ M) is also a fundamental principle exploited in many biotin-based delivery systems, often in pre-targeting strategies.
Key Applications and Quantitative Data
This compound is primarily utilized in the development of targeted therapies for cancer. Below are tables summarizing quantitative data from studies employing biotin-PEGylated drug delivery systems.
Table 1: In Vitro Cytotoxicity of Biotin-PEGylated Drug Conjugates
| Drug Conjugate | Cell Line | IC50 (Conjugate) | IC50 (Free Drug) | Fold Improvement | Reference |
| Biotin-PEG-Camptothecin | A2780 (ovarian) | ~0.1 µM | >1.2 µM | >12 | |
| Biotin-PEG-Camptothecin | A2780/AD (ovarian, MDR) | ~0.5 µM | >3.0 µM | >6 | |
| Biotin-PEG-CMPEI-Methotrexate | 4T1 (breast) | ~1 µg/mL | ~10 µg/mL | ~10 | |
| Biotin-conjugated Gemcitabine | A549 (lung) | <0.2 µM | >0.7 µM | >3.5 | |
| Biotin-conjugated SB-T-1214 | L1210FR (leukemia) | 8.8 nM | 9.5 nM | 1.08 |
Table 2: Physicochemical Properties of Biotin-PEGylated Nanoparticles
| Nanoparticle Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Reference |
| Biotin-PEG-CMPEI Nanogels | ~100 | +15 | Not Specified | |
| Biotinylated PLGA-PEG NPs (PMB) | 136.32 ± 52.26 | -15.63 ± 2.58 | Not Specified | |
| TPP-PEG-biotin SANs | ~150-200 | Not Specified | Not Specified | |
| Silk Fibroin Nanoparticles (Naringenin) | Not Specified | Not Specified | 0.3 - 1.0 (LOQ) |
Signaling Pathways and Experimental Workflows
Biotin Receptor-Mediated Endocytosis
The targeted delivery of this compound conjugates is primarily achieved through receptor-mediated endocytosis. Upon binding of the biotin ligand to its receptor on the cancer cell surface, the cell membrane invaginates, engulfing the drug conjugate in a vesicle. This process can be clathrin-dependent or caveolae-dependent. The endocytic vesicle then traffics within the cell, often fusing with endosomes and lysosomes, where the acidic environment or enzymatic activity can facilitate the release of the active drug.
Experimental Workflow for Developing a this compound Drug Conjugate
The development and evaluation of a targeted drug delivery system using this compound follows a logical progression from chemical synthesis and characterization to preclinical in vitro and in vivo testing.
Experimental Protocols
Protocol for Conjugating this compound to an Amine-Containing Drug
This protocol describes the conjugation of this compound to a drug containing a primary amine via amide bond formation using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography, or HPLC)
Procedure:
-
Activation of this compound: a. Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS). b. Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms an NHS-ester intermediate.
-
Conjugation to Amine-Containing Drug: a. Dissolve the amine-containing drug in the Reaction Buffer. b. Add the activated this compound solution to the drug solution. The molar ratio of the activated linker to the drug should be optimized, but a starting point of 5:1 to 10:1 is common. c. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. b. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester.
-
Purification: a. Purify the conjugate from unreacted drug and linker using a suitable method. Dialysis against PBS is a common method for larger drug molecules or nanoparticles. HPLC can be used for smaller molecules.
-
Characterization: a. Confirm the successful conjugation and purity of the product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol for Quantification of Biotinylation Efficiency (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated per molecule of protein or other carrier.
Materials:
-
HABA/Avidin solution
-
Biotinylated sample
-
Biotin standard solution
-
Spectrophotometer
Procedure:
-
Prepare a standard curve: a. Prepare a series of dilutions of the biotin standard solution. b. Add a known volume of the HABA/Avidin solution to each standard and a blank. c. Measure the absorbance at 500 nm. The absorbance will decrease as the biotin concentration increases. d. Plot the change in absorbance against the known biotin concentrations to create a standard curve.
-
Measure the biotinylated sample: a. Add the HABA/Avidin solution to your biotinylated sample. b. Measure the absorbance at 500 nm. c. Use the standard curve to determine the concentration of biotin in your sample.
-
Calculate the Molar Substitution Ratio (MSR): a. Determine the concentration of your carrier molecule (e.g., protein) in the sample. b. The MSR is calculated as: (moles of biotin) / (moles of carrier molecule).
Protocol for In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the drug conjugate.
Materials:
-
Cancer cell line with known biotin receptor expression
-
Complete cell culture medium
-
This compound drug conjugate
-
Free drug (as a control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol with 10% Triton X-100)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours to allow cells to attach.
-
Treatment: a. Prepare serial dilutions of the this compound drug conjugate and the free drug in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated control wells. c. Incubate for 48-72 hours.
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the Solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Conclusion
This compound is a versatile and effective linker for the development of targeted drug delivery systems. Its ability to facilitate selective uptake into cancer cells while offering the pharmacokinetic advantages of PEGylation makes it a valuable component in the design of next-generation anticancer therapeutics. The protocols and data presented here provide a framework for researchers to utilize this technology in their drug development efforts.
References
- 1. Biotin Quantitation Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
- 4. Poly(ethylene glycol)-avidin bioconjugates: suitable candidates for tumor pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with Biotin-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of nanoparticles with Biotin-PEG12-Acid. This process is critical for a variety of biomedical applications, including targeted drug delivery, biosensing, and diagnostics. The protocols outlined below detail the covalent conjugation of this compound to amine-functionalized nanoparticles using the widely employed carbodiimide crosslinker chemistry (EDC/NHS). Additionally, methods for the characterization and quantification of the resulting biotinylated nanoparticles are provided.
Principle of Surface Functionalization
The functionalization of nanoparticles with this compound leverages the high-affinity interaction between biotin and streptavidin/avidin for targeted applications. The Polyethylene Glycol (PEG) spacer enhances the biocompatibility and stability of the nanoparticles by reducing non-specific protein adsorption and increasing circulation time in vivo. The terminal carboxylic acid group on the this compound allows for covalent attachment to nanoparticles that have been surface-modified to present primary amine groups.
The most common method for this conjugation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with primary amines on the nanoparticle surface. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes the activated carboxylic acid by forming a more stable NHS ester, which then efficiently reacts with the amine groups on the nanoparticles to form a stable amide bond.
Experimental Protocols
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, polymeric nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
-
Deionized (DI) water
Protocol for this compound Conjugation
This protocol is a general guideline and may require optimization based on the specific type and concentration of nanoparticles used.
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh solutions of EDC (e.g., 20 mg/mL) and NHS (e.g., 20 mg/mL) in Activation Buffer.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to a volume of Activation Buffer.
-
Add a molar excess of EDC and NHS to the this compound solution. A typical starting molar ratio is 1:2:2 (Biotin-PEG-Acid:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.
Step 3: Conjugation to Amine-Functionalized Nanoparticles
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer to a desired concentration (e.g., 1 mg/mL).
-
Add the activated this compound solution from Step 2 to the nanoparticle suspension. The molar ratio of the PEG linker to the nanoparticles should be optimized, but a starting point of a 100-fold molar excess of the linker is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature with continuous gentle mixing (e.g., on a rotator or shaker).
Step 4: Quenching and Washing
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature. This step deactivates any unreacted NHS esters.
-
Pellet the functionalized nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density).
-
Remove the supernatant and wash the nanoparticles by resuspending them in Wash Buffer.
-
Repeat the centrifugation and washing steps at least three times to remove any unreacted reagents and byproducts.
-
After the final wash, resuspend the biotinylated nanoparticles in a suitable storage buffer (e.g., PBS) and store at 4°C.
Quantification of Surface Biotin using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to determine the amount of biotin conjugated to the nanoparticle surface.[1][2][3][4]
Principle: HABA dye binds to avidin, producing a distinct color with an absorbance maximum at 500 nm.[3] Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.
Protocol:
-
Prepare a known concentration of the biotinylated nanoparticles.
-
Follow the instructions provided with a commercial HABA assay kit. Generally, this involves: a. Adding the HABA/avidin premixed solution to a cuvette or microplate well and measuring the initial absorbance at 500 nm. b. Adding a known volume of the biotinylated nanoparticle suspension to the HABA/avidin solution. c. Incubating for a short period to allow for the displacement of HABA by the biotin on the nanoparticles. d. Measuring the final absorbance at 500 nm.
-
The concentration of biotin can be calculated from the change in absorbance using the molar extinction coefficient of the HABA/avidin complex provided in the kit's instructions.
-
The number of biotin molecules per nanoparticle can then be estimated based on the nanoparticle concentration.
Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound can be confirmed by various characterization techniques.
| Parameter | Technique | Expected Outcome |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | An increase in the hydrodynamic diameter is expected due to the addition of the this compound layer on the nanoparticle surface. |
| Surface Charge | Zeta Potential Measurement | A change in the zeta potential is anticipated. For instance, if starting with positively charged amine-functionalized nanoparticles, the conjugation of the negatively charged carboxylic acid group of the PEG linker will likely lead to a decrease in the positive zeta potential or a shift towards a more neutral or slightly negative value. |
| Morphology | Transmission Electron Microscopy (TEM) | TEM can be used to visualize the nanoparticles and confirm that they have not significantly aggregated after the functionalization process. While the PEG layer itself is not typically visible, the overall size and dispersity can be assessed. |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR) | FTIR can be used to detect the presence of characteristic chemical bonds from the PEG linker and biotin on the nanoparticle surface. For example, the appearance of amide bond peaks would indicate successful conjugation. |
Quantitative Data Summary
The following table provides representative data that can be expected from the characterization of nanoparticles before and after functionalization with this compound. The exact values will vary depending on the core nanoparticle material, size, and the specific reaction conditions.
| Nanoparticle Type | Parameter | Before Functionalization | After Functionalization with this compound |
| Amine-Functionalized Silica Nanoparticles (50 nm) | Hydrodynamic Diameter (nm) | 55 ± 5 | 70 ± 7 |
| Zeta Potential (mV) | +30 ± 5 | +10 ± 5 | |
| Biotin Density (pmol/mg) | N/A | 50 - 150 | |
| Amine-Functionalized Iron Oxide Nanoparticles (20 nm) | Hydrodynamic Diameter (nm) | 25 ± 3 | 40 ± 5 |
| Zeta Potential (mV) | +25 ± 4 | +5 ± 4 | |
| Biotin Density (pmol/mg) | N/A | 80 - 200 | |
| Amine-Functionalized Polymeric Nanoparticles (100 nm) | Hydrodynamic Diameter (nm) | 110 ± 10 | 130 ± 12 |
| Zeta Potential (mV) | +20 ± 6 | 0 ± 5 | |
| Biotin Density (pmol/mg) | N/A | 30 - 100 |
Visualizations
Experimental Workflow
Caption: Workflow for the surface functionalization of nanoparticles.
Cellular Uptake Pathway
Caption: Receptor-mediated endocytosis of biotinylated nanoparticles.
Applications
The successful functionalization of nanoparticles with this compound opens up a wide range of applications in biomedical research and drug development:
-
Targeted Drug Delivery: Biotinylated nanoparticles can be used to deliver therapeutic agents specifically to cancer cells that overexpress biotin receptors. This targeted approach can enhance the efficacy of the drug while minimizing side effects on healthy tissues.
-
Biosensing and Diagnostics: The strong and specific interaction between biotin and streptavidin can be utilized in the development of sensitive diagnostic assays. Biotinylated nanoparticles can be used as signal amplification probes in various detection platforms.
-
Bioimaging: By incorporating imaging agents (e.g., fluorescent dyes, quantum dots, or contrast agents for MRI) into the nanoparticles, biotin functionalization allows for targeted imaging of specific cells or tissues.
-
Affinity Purification: Biotinylated nanoparticles can be used as a solid support for the affinity purification of streptavidin-fusion proteins or other biotin-binding molecules.
References
- 1. High-throughput Immunoblotting Identifies Biotin-dependent Signaling Proteins in HepG2 Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Surface Biotinylation of Receptor Tyrosine Kinases to Investigate Intracellular Trafficking | Springer Nature Experiments [experiments.springernature.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. info.gbiosciences.com [info.gbiosciences.com]
Application Notes: Biotin-PEG12-Acid for Affinity Labeling of Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-Acid is a high-purity, heterobifunctional labeling reagent designed for the covalent attachment of biotin to biomolecules such as proteins, peptides, and antibodies. This reagent features a biotin moiety for high-affinity binding to streptavidin and avidin, a terminal carboxylic acid for conjugation to primary amines, and a hydrophilic 12-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the labeled biomolecule, reduces steric hindrance, and minimizes aggregation, making it an ideal tool for a wide range of applications in proteomics, drug discovery, and diagnostics.[1][2][3][4]
The strong and specific interaction between biotin and streptavidin (or avidin) forms the basis for numerous detection and purification methods.[5] this compound facilitates the targeted labeling of biomolecules, enabling their subsequent detection and isolation with high sensitivity and specificity.
Key Features and Benefits
-
High-Affinity Binding: The biotin group provides a strong and stable interaction with streptavidin and avidin, with a dissociation constant (Kd) in the femtomolar range.
-
Versatile Conjugation: The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on proteins and peptides, forming stable amide bonds.
-
Enhanced Solubility: The hydrophilic PEG12 spacer increases the water solubility of the biotinylated molecule, preventing aggregation and improving handling.
-
Reduced Steric Hindrance: The long PEG spacer arm (approximately 56 Å) minimizes steric hindrance, allowing for efficient binding of the biotin tag to streptavidin or avidin, even when conjugated to bulky biomolecules.
-
Improved Stability: PEGylation can protect biomolecules from degradation and reduce immunogenicity.
Applications
This compound is a versatile reagent suitable for a variety of applications, including:
-
Affinity Labeling: Covalent modification of proteins, peptides, and other biomolecules for subsequent detection or purification.
-
Western Blotting: Detection of specific proteins in a complex mixture using streptavidin-HRP conjugates.
-
Immunoprecipitation (IP) and Pull-Down Assays: Isolation of protein complexes for the study of protein-protein interactions.
-
Mass Spectrometry (MS): Enrichment and identification of biotinylated proteins and peptides.
-
ELISA: Development of sensitive immunoassays.
-
Surface Functionalization: Immobilization of biomolecules on surfaces such as nanoparticles and biosensors.
-
Drug Delivery: The PEG linker can improve the pharmacokinetic properties of therapeutic molecules.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C37H69N3O16S | |
| Molecular Weight | 844.02 g/mol | |
| Spacer Arm Length | ~56 Å | |
| Purity | ≥96% | |
| Solubility | Soluble in DMSO, DMF, and water. | |
| Storage | Store at -20°C, protected from moisture. | |
| Stability | Solid form is stable for at least 2 years when stored as directed. |
Experimental Protocols
Activation of this compound and Labeling of Proteins
This protocol describes the two-step process of first activating the carboxylic acid group of this compound using EDC and NHS, followed by the conjugation to a protein containing primary amines.
Materials:
-
This compound
-
Protein to be labeled
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette
Protocol:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 100 mM each).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Protein Labeling:
-
Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound (NHS-ester) solution to the protein solution. A 5 to 20-fold molar excess of the biotin reagent to the protein is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted biotin reagent and byproducts using a desalting column or dialysis against PBS.
-
Diagram of the Labeling Workflow:
Caption: Workflow for protein biotinylation using this compound.
Western Blot Detection of Biotinylated Proteins
Materials:
-
Biotinylated protein sample
-
SDS-PAGE gel and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., nitrocellulose or PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
SDS-PAGE and Transfer:
-
Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer (typically 1:5,000 to 1:20,000 dilution).
-
Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Diagram of the Western Blot Workflow:
Caption: Western blot detection of biotinylated proteins.
Immunoprecipitation of Biotinylated Proteins
Materials:
-
Cell lysate containing the biotinylated protein of interest
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., RIPA buffer or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin)
-
Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin beads and transfer the desired amount to a new tube.
-
Wash the beads two to three times with Binding/Wash Buffer.
-
-
Binding:
-
Add the cell lysate containing the biotinylated protein to the washed beads.
-
Incubate for 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifuge and discard the supernatant.
-
Wash the beads three to five times with Binding/Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate (e.g., 5-10 minutes at 95°C for SDS-PAGE sample buffer).
-
Pellet the beads and collect the supernatant containing the eluted protein.
-
Diagram of the Immunoprecipitation Workflow:
Caption: Immunoprecipitation of biotinylated proteins.
Sample Preparation for Mass Spectrometry
Materials:
-
Immunoprecipitated and eluted biotinylated protein sample
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
Desalting column (e.g., C18)
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the eluted proteins in a buffer containing 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
-
Tryptic Digestion:
-
Dilute the sample to reduce the urea concentration to below 2 M.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides (Optional but Recommended):
-
Use streptavidin beads to enrich for the biotinylated peptides from the digest mixture.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides.
-
-
Desalting and Sample Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using a C18 desalting column.
-
Elute the peptides in a solution containing acetonitrile and formic acid.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Diagram of the Mass Spectrometry Sample Preparation Workflow:
Caption: Sample preparation for mass spectrometry analysis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive biotin reagent (hydrolyzed).- Insufficient molar excess of biotin reagent.- Presence of primary amines in the buffer (e.g., Tris). | - Use fresh, anhydrous DMSO/DMF to dissolve the reagent.- Increase the molar ratio of this compound to the protein.- Perform buffer exchange into an amine-free buffer like PBS. |
| High Background in Western Blots | - Insufficient blocking.- Streptavidin-HRP concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Optimize the concentration of Streptavidin-HRP.- Increase the number and duration of wash steps. |
| Non-specific Binding in IP | - Insufficient washing.- Hydrophobic interactions with beads. | - Increase the number of washes and/or the stringency of the wash buffer (e.g., add more detergent or salt).- Pre-clear the lysate with unconjugated beads. |
| No Signal in Mass Spectrometry | - Inefficient digestion or peptide recovery.- Low abundance of the biotinylated protein. | - Optimize the digestion protocol.- Ensure proper desalting and sample handling.- Increase the amount of starting material. |
For further technical support, please contact our scientific support team.
References
Application Notes and Protocols for Biotin-PEG12-Acid Conjugation via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for detection, purification, and immobilization of proteins, antibodies, and other biomolecules. Biotin-PEG12-Acid is a biotinylation reagent featuring a long polyethylene glycol (PEG) spacer arm, which enhances the solubility of the labeled molecule and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1]
This document provides detailed application notes and protocols for the conjugation of this compound to primary amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method, also known as carbodiimide crosslinker chemistry, facilitates the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on the target molecule.[2]
Principle of EDC/NHS Chemistry
The conjugation of this compound to a primary amine is a two-step process facilitated by EDC and NHS:
-
Activation of Carboxylic Acid: EDC activates the carboxyl group of this compound, forming a highly reactive but unstable O-acylisourea intermediate.[2]
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This two-step process enhances the coupling efficiency and provides greater control over the reaction compared to using EDC alone.[2]
-
Amine Reaction: The NHS ester of Biotin-PEG12 reacts with a primary amine (-NH2) on the target molecule (e.g., the side chain of a lysine residue in a protein) to form a stable amide bond, releasing NHS.
Quantitative Data Summary
Optimizing the reaction conditions is crucial for achieving the desired degree of biotinylation while preserving the biological activity of the target molecule. The following tables summarize key quantitative parameters for the conjugation of this compound using EDC/NHS chemistry.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Excess (relative to Target Molecule) | Molar Ratio (EDC:NHS) | Notes |
| This compound | 5 - 20 fold | - | The optimal ratio depends on the number of available amines on the target and the desired degree of labeling.[3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 1.2 - 2 fold (relative to this compound) | 1:1 to 2:1 | Higher concentrations can lead to protein-protein crosslinking. |
| NHS (N-hydroxysuccinimide) | 1.2 - 2 fold (relative to this compound) | 1:1 to 1:1.2 | NHS stabilizes the activated intermediate, increasing conjugation efficiency. |
Table 2: Key Reaction Parameters
| Parameter | Recommended Range | Notes |
| Activation Step (EDC/NHS) | ||
| pH | 4.5 - 6.0 | MES buffer is a suitable choice as it lacks amines and carboxyl groups. |
| Temperature | Room Temperature (20-25°C) | |
| Time | 15 - 30 minutes | |
| Conjugation Step (to amine) | ||
| pH | 7.2 - 8.0 | PBS or Borate buffer are commonly used. Avoid buffers containing primary amines like Tris. |
| Temperature | 4°C to Room Temperature (20-25°C) | Incubation at 4°C can help maintain the stability of sensitive proteins. |
| Time | 2 hours to overnight | Longer incubation times may be necessary for less reactive amines. |
Experimental Protocols
Materials
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous solubility)
-
Target molecule with primary amines (e.g., protein, antibody)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 0.1 M Borate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol is recommended to minimize protein-protein cross-linking.
1. Preparation of Reagents:
- Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.
- Prepare a stock solution of this compound in anhydrous DMF or DMSO.
- Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
2. Activation of this compound:
- In a microcentrifuge tube, add the desired molar excess of this compound to an appropriate volume of Activation Buffer.
- Add EDC and NHS to the this compound solution. A common starting point is a 1.5-fold molar excess of EDC and NHS over this compound.
- Incubate the reaction for 15-30 minutes at room temperature.
3. Conjugation to the Protein:
- Dissolve the protein to be labeled in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
- Add the activated this compound mixture to the protein solution.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching the Reaction:
- Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
- Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
5. Purification of the Biotinylated Protein:
- Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column with an appropriate molecular weight cutoff.
6. Quantification of Biotin Incorporation (Optional but Recommended):
- Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantitation kit. This will help ensure reproducibility between batches.
Protocol 2: One-Pot Conjugation of this compound to a Protein
This simplified protocol can be used when the risk of protein-protein cross-linking is low.
1. Preparation of Reagents:
- Follow step 1 from Protocol 1.
2. Reaction Setup:
- Dissolve the protein to be labeled in Conjugation Buffer (pH 7.2-7.4) at a concentration of 1-10 mg/mL.
- Add the desired molar excess of this compound to the protein solution.
- Add EDC and NHS to the reaction mixture.
3. Incubation:
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
4. Quenching and Purification:
- Follow steps 4 and 5 from Protocol 1.
5. Quantification:
- Follow step 6 from Protocol 1.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Biotinylation Efficiency | Inactive EDC or NHS due to hydrolysis. | Prepare fresh EDC and NHS solutions immediately before use. Ensure reagents are stored in a desiccated environment. |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use amine-free buffers such as MES for activation and PBS or Borate for conjugation. | |
| Incorrect pH of reaction buffers. | Verify the pH of the Activation and Conjugation buffers. | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to the target molecule. | |
| Protein Precipitation | Over-biotinylation leading to changes in protein solubility. | Reduce the molar excess of the biotinylation reagent or decrease the reaction time. |
| High concentration of organic solvent from the biotin stock solution. | Ensure the final concentration of DMF or DMSO is low (typically <10%). | |
| Loss of Protein Activity | Biotinylation of critical amine residues in the active site. | Reduce the molar excess of the biotinylation reagent. Consider alternative conjugation chemistries targeting other functional groups if primary amines are essential for activity. |
Visualizations
Caption: EDC/NHS reaction mechanism for biotinylation.
Caption: Experimental workflow for biotinylation.
References
Application Notes and Protocols for Biotin-PEG12-Acid in PROTAC Synthesis and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG12-Acid in PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
This compound is a versatile linker used in the synthesis of PROTACs. It features a biotin handle, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This combination of features makes it a valuable tool for PROTAC development for several reasons:
-
Biotin Handle: The biotin moiety serves as a powerful affinity tag. It can be used for the purification of the PROTAC molecule, as well as for a variety of downstream biochemical and analytical applications, such as affinity pull-down assays to identify PROTAC-interacting proteins and to study the formation of the ternary complex.
-
PEG12 Spacer: The polyethylene glycol linker enhances the solubility and cell permeability of the resulting PROTAC. The length of the linker is a critical parameter in optimizing the formation and stability of the ternary complex, and the 12-unit PEG chain provides a significant degree of flexibility and spatial orientation for the two ligands.
-
Terminal Carboxylic Acid: The carboxylic acid group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation reaction.
This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
PROTAC Development Workflow using this compound
The development of a novel PROTAC using this compound follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of a Biotinylated PROTAC
This protocol describes a general method for synthesizing a PROTAC by coupling this compound to an amine-functionalized E3 ligase ligand, followed by conjugation to a hydroxy-functionalized POI ligand. For this representative example, we will consider the synthesis of a BRD4-targeting PROTAC using the well-characterized inhibitor JQ1 (POI ligand) and a derivative of thalidomide (E3 ligase ligand).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-thalidomide)
-
Hydroxy-functionalized POI ligand (e.g., a JQ1 analog with a free hydroxyl group)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add a peptide coupling agent such as HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling to E3 Ligase Ligand:
-
To the activated this compound solution, add the amine-functionalized E3 ligase ligand (1.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Intermediate:
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the Biotin-PEG12-E3 ligase ligand conjugate.
-
-
Coupling to POI Ligand:
-
Dissolve the Biotin-PEG12-E3 ligase ligand conjugate (1.0 eq) and the hydroxy-functionalized POI ligand (1.2 eq) in anhydrous DCM.
-
Add DCC (1.5 eq) and a catalytic amount of DMAP.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Final Purification and Characterization:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the crude product by reverse-phase HPLC.
-
Characterize the final biotinylated PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of the target protein (e.g., BRD4) following treatment with the synthesized biotinylated PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF7, HeLa)
-
Synthesized biotinylated PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the biotinylated PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation percentage) values.
-
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 and Dmax values. The following table provides representative data for a hypothetical BRD4-targeting PROTAC synthesized using a biotin-PEG linker, based on published data for similar molecules.
| PROTAC Compound | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| Biotin-PEG12-BRD4-Degrader | BRD4 | VHL | HeLa | 15 | >90 |
| Biotin-PEG12-BRD4-Degrader | BRD4 | CRBN | MCF7 | 8 | >95 |
| Control (Non-biotinylated PROTAC) | BRD4 | VHL | HeLa | 12 | >90 |
Note: The data presented in this table is illustrative and based on typical values obtained for potent BRD4-degrading PROTACs. Actual values for a PROTAC synthesized with this compound would need to be determined experimentally.
Signaling Pathway and Mechanism of Action
The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagram illustrates this process.
Application of the Biotin Tag in PROTAC Research
The biotin moiety of this compound is not merely a component of the linker but a functional tool for deeper investigation of PROTAC biology.
Protocol 3: Affinity Pull-Down Assay for Target Engagement
This protocol describes how to use the biotin tag to confirm the engagement of the PROTAC with its target protein in a cellular context.
Materials:
-
Cells treated with the biotinylated PROTAC
-
Streptavidin-conjugated magnetic beads
-
Cell lysis buffer
-
Wash buffers
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the biotinylated PROTAC or a vehicle control.
-
Lyse the cells and collect the supernatant.
-
-
Affinity Pull-Down:
-
Incubate the cell lysates with streptavidin-conjugated magnetic beads to capture the biotinylated PROTAC and any interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Analyze the eluate by Western blotting using an antibody against the target protein to confirm its presence, thus validating target engagement.
-
Conclusion
This compound is a highly effective and versatile linker for the synthesis of PROTACs. Its properties facilitate the generation of potent protein degraders and enable a range of experimental approaches to characterize their mechanism of action. The protocols and data presented here provide a comprehensive guide for researchers to incorporate this valuable tool into their PROTAC discovery and development programs.
Application Notes and Protocols for Immobilizing Proteins on Biosensors using Biotin-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto biosensor surfaces is a critical step in the development of reliable and sensitive assays for a wide range of applications, from basic research to clinical diagnostics and drug discovery. The biotin-streptavidin interaction is a powerful tool for achieving stable and specific protein attachment due to its high affinity and specificity. The use of a Polyethylene Glycol (PEG) spacer, such as in Biotin-PEG12-Acid, offers the additional advantages of increased hydrophilicity, reduced non-specific binding, and enhanced accessibility of the immobilized protein.
This document provides detailed application notes and protocols for two primary strategies for immobilizing proteins on biosensors using this compound:
-
Immobilization of Biotinylated Proteins onto a Streptavidin-Coated Surface: This is the most common approach, where the protein of interest is first biotinylated and then captured by a streptavidin-functionalized biosensor surface.
-
Immobilization of Streptavidin onto a Carboxylated Surface via this compound: In this method, the this compound linker is used to first modify a carboxylated biosensor surface, which is then used to capture streptavidin, creating a surface ready for biotinylated protein binding.
Data Presentation: The Impact of PEG Linker Length on Immobilization
The length of the PEG linker can significantly influence the performance of the immobilized protein. While specific data for this compound is application-dependent, the following table summarizes general trends observed with varying PEG linker lengths.
| PEG Linker Length | Immobilization Density | Target Binding Activity | Non-Specific Binding | Key Considerations |
| Short (e.g., PEG4) | Generally higher | May be reduced due to steric hindrance | Can be higher | Suitable for small analytes where close proximity to the surface is not a hindrance. |
| Medium (e.g., PEG12) | Moderate | Often optimal, providing good flexibility and accessibility | Generally low | Offers a good balance for a wide range of protein sizes and applications.[1] |
| Long (e.g., >PEG24) | Can be lower due to the "spaghetti effect"[2] | Can be enhanced for large analytes by providing greater mobility | Lowest | Ideal for large protein complexes and when maximum separation from the surface is required.[3] |
Experimental Protocols
Protocol 1: Immobilization of a Biotinylated Protein onto a Streptavidin-Coated Biosensor
This protocol describes the steps for biotinylating a protein of interest and subsequently immobilizing it on a commercially available streptavidin-coated biosensor (e.g., for Surface Plasmon Resonance - SPR).
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.4)
-
EZ-Link™ NHS-PEG12-Biotin (or similar amine-reactive biotinylation reagent)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
-
Streptavidin-coated biosensor chip
-
Running buffer (e.g., HBS-EP+)
-
Regeneration buffer (if applicable)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) by dialysis or buffer exchange into PBS.
-
The protein concentration should ideally be 1-10 mg/mL.
-
-
Biotinylation of the Protein:
-
Prepare a 10 mM stock solution of NHS-PEG12-Biotin in anhydrous DMSO or DMF.
-
Calculate the volume of biotinylation reagent required to achieve a desired molar excess (typically 5-20 fold molar excess of biotin to protein).
-
Add the calculated volume of the biotin stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove excess, unreacted biotinylation reagent using a desalting column.
-
-
Immobilization on Streptavidin Biosensor:
-
Hydrate the streptavidin biosensor in the running buffer as per the manufacturer's instructions.
-
Dilute the biotinylated protein in the running buffer to a suitable concentration (e.g., 10-50 µg/mL).
-
Inject the biotinylated protein solution over the streptavidin surface until the desired immobilization level is reached.
-
Wash the surface with running buffer to remove any unbound protein.
-
The biosensor is now ready for analyte binding analysis.
-
Protocol 2: Immobilization of Streptavidin onto a Carboxylated Biosensor Surface using this compound
This protocol details the covalent attachment of this compound to a carboxylated biosensor surface followed by the capture of streptavidin.
Materials:
-
Carboxylated biosensor chip (e.g., CM5 chip for SPR)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Ethanolamine-HCl, pH 8.5
-
Streptavidin solution (in a suitable buffer like PBS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Surface Activation:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in water.
-
Inject the EDC/NHS mixture over the carboxylated sensor surface to activate the carboxyl groups. This is typically done for 7 minutes.
-
-
Covalent Coupling of this compound:
-
Dissolve this compound in a suitable buffer (e.g., Activation Buffer) to a concentration of 0.1-1 mg/mL.
-
Inject the this compound solution over the activated surface. The carboxyl group of the linker will react with the activated surface esters to form a stable amide bond.
-
Allow the reaction to proceed for a sufficient time (e.g., 7-15 minutes).
-
-
Deactivation of Remaining Active Sites:
-
Inject 1 M Ethanolamine-HCl, pH 8.5, to quench any unreacted NHS-esters on the surface.
-
-
Streptavidin Capture:
-
Prepare a solution of streptavidin in the running buffer (e.g., 50-100 µg/mL).
-
Inject the streptavidin solution over the biotinylated surface. The high affinity of the biotin-streptavidin interaction will lead to stable capture.
-
Wash with running buffer to remove any unbound streptavidin.
-
-
Immobilization of Biotinylated Protein:
-
The surface is now ready for the capture of a biotinylated protein as described in Protocol 1, step 3.
-
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for immobilizing a biotinylated protein.
Caption: Workflow for creating a streptavidin surface.
Example Signaling Pathway: EGFR Signaling
The immobilization of ligands such as Epidermal Growth Factor (EGF) can be used to study its interaction with the Epidermal Growth Factor Receptor (EGFR) and the subsequent signaling cascade, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway.
Conclusion
The use of this compound provides a versatile and robust method for the immobilization of proteins on biosensor surfaces. The choice between pre-biotinylating the protein or modifying the surface with the biotin linker will depend on the specific application, the nature of the protein, and the type of biosensor being used. By carefully selecting the appropriate protocol and considering the impact of PEG linker length, researchers can develop highly sensitive and specific biosensors for a wide range of molecular interaction studies.
References
Application Notes and Protocols for Biotin-PEG12-Acid in ELISA and Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG12-Acid is a biotinylation reagent that features a long polyethylene glycol (PEG) spacer arm, which imparts unique properties beneficial for various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western blot. The extended PEG12 spacer enhances the water solubility of the biotinylated molecule and minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin conjugates.[1] This leads to improved signal amplification and assay sensitivity.[1] These application notes provide detailed protocols and guidance for utilizing this compound in your research.
The hydrophilic nature of the PEG spacer helps to reduce the aggregation of labeled proteins, such as antibodies, when stored in solution.[1][2] Furthermore, the long spacer arm physically separates the biotin molecule from the labeled protein, which can be crucial when the biotin binding site on streptavidin is sterically hindered.[2]
Data Presentation
Table 1: Recommended Molar Excess of Biotin-PEG12-NHS Ester* for Protein Biotinylation
| Protein Concentration | Molar Excess of Biotin Reagent to Protein | Expected Degree of Labeling (Biotins per IgG) |
| > 2 mg/mL | 5- to 20-fold | 3-5 |
| 2 mg/mL | ≥ 20-fold | 8-12 |
| 10 mg/mL | ≥ 12-fold | 8-12 |
*Note: this compound must be activated to an NHS ester (or other amine-reactive group) to react with primary amines on proteins. The recommendations above are based on protocols for NHS-PEG-Biotin reagents. The optimal molar ratio should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: Protein Biotinylation with Biotin-PEG12-NHS Ester
This protocol describes the biotinylation of a protein, such as an antibody, using an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
Purified protein (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG12-NHS Ester
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction tubes
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the biotinylation reaction and must be removed by dialysis or buffer exchange.
-
Biotin Reagent Preparation: Immediately before use, prepare a stock solution of Biotin-PEG12-NHS Ester in anhydrous DMSO or DMF. For example, dissolve 2 mg of the reagent in 200 µL of solvent to create a 10 mM stock solution.
-
Biotinylation Reaction: Add the calculated amount of the Biotin-PEG12-NHS Ester stock solution to the protein solution. The molar ratio of biotin reagent to protein will determine the extent of labeling (see Table 1).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted biotin reagent using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).
-
Quantification of Biotin Incorporation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which measures the displacement of HABA from avidin by biotin.
-
Storage: Store the biotinylated protein under the same conditions as the unlabeled protein.
Protocol 2: Indirect ELISA with a Biotin-PEG12-Labeled Detection Antibody
This protocol outlines the use of a biotinylated detection antibody in a sandwich ELISA format for enhanced signal detection.
Materials:
-
Capture antibody-coated microplate
-
Biotin-PEG12-labeled detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Sample and standards
-
Plate reader
Procedure:
-
Antigen Capture: Add samples and standards to the capture antibody-coated wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking (if not pre-blocked): Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding. Wash three times.
-
Detection Antibody Incubation: Add the Biotin-PEG12-labeled detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature. The optimal concentration should be determined empirically.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until sufficient color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm using a plate reader.
Protocol 3: Western Blot with a Biotin-PEG12-Labeled Primary Antibody
This protocol details the use of a biotinylated primary antibody for the detection of a target protein in a Western blot.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Biotin-PEG12-labeled primary antibody
-
Streptavidin-HRP conjugate
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system (e.g., film or CCD camera)
Procedure:
-
Blocking: Following protein transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Primary Antibody Incubation: Incubate the membrane with the Biotin-PEG12-labeled primary antibody, diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C with gentle shaking. The optimal antibody concentration needs to be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate, diluted in blocking buffer (typically 1:5,000 to 1:15,000), for 1 hour at room temperature with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Expose the membrane to X-ray film or capture the signal with a CCD camera.
Visualizations
Caption: Workflow for protein biotinylation with Biotin-PEG12-NHS Ester.
Caption: Workflow for a sandwich ELISA using a Biotin-PEG12-labeled antibody.
Caption: Workflow for a Western blot using a Biotin-PEG12-labeled antibody.
Caption: The PEG12 spacer reduces steric hindrance for efficient binding.
References
Application Notes and Protocols: Labeling of Oligonucleotides with Biotin-PEG12-Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Biotin-PEG12-Acid. The protocol outlines the activation of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, the conjugation reaction with the oligonucleotide, and subsequent purification and quality control steps.
Introduction
Biotin-labeled oligonucleotides are invaluable tools in molecular biology and diagnostics. The high-affinity interaction between biotin and streptavidin (or avidin) allows for sensitive detection and efficient purification of nucleic acids and their interacting partners.[][2] The incorporation of a long, flexible polyethylene glycol (PEG) spacer, such as PEG12, between the biotin molecule and the oligonucleotide minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin.[3]
This protocol specifically details the labeling of an amine-modified oligonucleotide with this compound. The carboxylic acid group of the Biotin-PEG12 is first activated to a more reactive NHS ester, which then readily couples with the primary amine on the oligonucleotide to form a stable amide bond.
Applications of Biotinylated Oligonucleotides:
-
Affinity Purification: Isolation of specific DNA or RNA sequences, as well as their binding proteins.[2][]
-
Hybridization Assays: Used in various blotting techniques (Southern, Northern) and in situ hybridization (ISH) for the detection of specific nucleic acid sequences.
-
Immunoassays: Employed in enzyme-linked immunosorbent assays (ELISA) and other formats for detecting target molecules.
-
PCR Applications: Biotinylated primers can be used to generate labeled amplicons for various downstream applications, including sequencing and purification.
-
Biomolecule Immobilization: Attachment of oligonucleotides to streptavidin-coated surfaces for use in microarrays and biosensors.
Materials and Methods
2.1. Materials
-
Amine-modified oligonucleotide
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0
-
Purification columns (e.g., desalting columns) or HPLC system
-
Nuclease-free water
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, vortexer, centrifuge)
2.2. Experimental Protocols
This procedure is divided into three main stages: activation of this compound, conjugation to the amine-modified oligonucleotide, and purification of the final product.
Protocol 1: Activation of this compound to Biotin-PEG12-NHS Ester
This step should be performed immediately before the conjugation reaction, as NHS esters are susceptible to hydrolysis.
-
In a microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (this compound:EDC:NHS).
-
Incubate the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Biotin-PEG12-NHS ester.
Protocol 2: Conjugation of Biotin-PEG12-NHS Ester to Amine-Modified Oligonucleotide
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.
-
Add the freshly prepared Biotin-PEG12-NHS ester solution to the oligonucleotide solution. The recommended molar excess of the NHS ester to the oligonucleotide is between 10- and 20-fold for efficient labeling.
-
Vortex the reaction mixture gently and incubate for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.
Protocol 3: Purification of the Biotinylated Oligonucleotide
Purification is a critical step to remove unreacted Biotin-PEG12-NHS ester, which could interfere with downstream applications by binding to streptavidin.
-
Ethanol Precipitation:
-
To the conjugation reaction mixture, add 1/10 volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Carefully remove the supernatant and wash the pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Size-Exclusion Chromatography (Desalting Columns):
-
Equilibrate a desalting column according to the manufacturer's instructions.
-
Apply the reaction mixture to the column.
-
Elute the biotinylated oligonucleotide, which will be in the void volume, while smaller molecules like the unreacted NHS ester are retained.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For the highest purity, reverse-phase HPLC can be used to separate the biotinylated oligonucleotide from the unlabeled oligonucleotide and excess labeling reagent.
-
2.3. Quality Control
The efficiency of the biotinylation reaction can be assessed using several methods:
-
Gel Electrophoresis: A successful conjugation will result in a slight shift in the mobility of the oligonucleotide on a polyacrylamide gel compared to the unlabeled starting material.
-
HABA Assay: The HABA (4'-hydroxyazobenzene-2-carboxylic acid)/Avidin assay can be used to quantify the amount of biotin incorporated. The assay relies on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.
-
Mass Spectrometry: This technique provides the most accurate confirmation of successful conjugation by detecting the mass increase corresponding to the addition of the Biotin-PEG12 moiety.
Data Presentation
Table 1: Recommended Molar Excess of Biotin-PEG12-NHS Ester for Oligonucleotide Conjugation
| Molar Excess of Biotin-PEG12-NHS Ester to Oligonucleotide | Expected Labeling Efficiency | Notes |
| 10-fold | Good | A good starting point for optimization. |
| 20-fold | High | Often sufficient for achieving high labeling efficiency. |
| 50-fold | Very High | May be used for difficult conjugations but requires more rigorous purification. |
Table 2: Comparison of Purification Methods
| Purification Method | Purity | Yield | Throughput | Notes |
| Ethanol Precipitation | Moderate | High | High | Removes most of the unreacted NHS ester but may not separate labeled from unlabeled oligos. |
| Desalting Column | Good | High | High | Efficiently removes small molecules. |
| HPLC | Very High | Moderate | Low | Provides the highest purity and can separate labeled from unlabeled species. |
Visualization
Caption: Workflow for labeling oligonucleotides with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving Biotin-PEG12-Acid Conjugation Efficiency
Welcome to the technical support center for Biotin-PEG12-Acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
A1: this compound contains a terminal carboxylic acid group. This group can be coupled to primary amines on your target molecule (e.g., proteins, peptides, antibodies) using carbodiimide chemistry. The most common method involves a two-step reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Q2: Why are both EDC and NHS used in the conjugation reaction?
A2: EDC activates the carboxylic acid group on the this compound, making it reactive towards primary amines. However, this activated intermediate is unstable in aqueous solutions and can hydrolyze, reducing conjugation efficiency. NHS is added to react with the EDC-activated acid to form a more stable NHS-ester intermediate. This NHS-ester is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[1]
Q3: What is the optimal pH for the conjugation reaction?
A3: The conjugation process involves two steps with different optimal pH ranges. The activation of this compound with EDC and NHS is most efficient at a slightly acidic pH of 4.5-7.2.[1] The subsequent reaction of the NHS-activated molecule with the primary amine on the target molecule is most efficient at a physiological to slightly basic pH of 7.0-8.5.[2][3][4]
Q4: Can I perform the conjugation as a one-step reaction?
A4: While a one-step reaction (adding EDC directly to a mixture of this compound and the amine-containing molecule) is possible, a two-step protocol is generally recommended. The two-step approach, where the this compound is first activated with EDC/NHS before adding the target molecule, can help prevent unwanted protein polymerization if your target molecule also contains carboxyl groups.
Q5: How can I remove unreacted biotin and byproducts after the conjugation?
A5: Unreacted this compound, EDC, and NHS byproducts can be removed using size-exclusion chromatography (e.g., desalting columns) or dialysis.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acid | • Ensure your EDC and NHS are fresh and have been stored properly, protected from moisture. • Use an appropriate molar excess of EDC and NHS over this compound. A common starting point is a 2-5 fold molar excess. |
| Hydrolysis of Activated Intermediate | • Perform the activation step at a slightly acidic pH (5.0-6.0) to optimize the formation of the NHS-ester. • Use the activated Biotin-PEG12-NHS ester immediately. Do not prepare stock solutions of the activated reagent for storage. |
| Presence of Moisture | • Use anhydrous solvents (e.g., DMSO, DMF) to dissolve the this compound and EDC/NHS if possible, before adding to your aqueous reaction buffer. • Ensure all glassware is dry. |
| Suboptimal Reaction pH | • Verify the pH of your reaction buffers. Use a non-amine, non-carboxylate buffer like MES for the activation step and then adjust the pH to 7.2-7.5 with a buffer like PBS for the conjugation step. |
| Competing Nucleophiles in Buffer | • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the activated biotin. |
| Insufficient Molar Ratio of Biotin Reagent | • For dilute protein solutions, a greater molar excess of the biotin reagent may be required to achieve desired labeling. Start with a 20-fold molar excess of this compound to your protein and optimize from there. |
Issue 2: Precipitation of Reactants or Product
| Potential Cause | Recommended Solution |
| Poor Solubility of Reactants | • this compound is generally soluble in water or DMSO. If your target molecule has limited solubility, consider using a co-solvent. • Ensure complete dissolution of all reagents before starting the reaction. |
| Protein Aggregation/Polymerization | • This can occur if your target protein has both accessible amines and carboxyl groups, leading to EDC-mediated crosslinking. • A two-step conjugation protocol is highly recommended to mitigate this issue. • If precipitation occurs during the reaction, it may be possible to remove the precipitate by centrifugation after the reaction is complete. |
Quantitative Data on Conjugation Efficiency
The following tables provide illustrative data to guide optimization experiments. Actual results will vary depending on the specific molecules and reaction conditions.
Table 1: Effect of pH on Conjugation Efficiency
| Activation pH (in MES Buffer) | Conjugation pH (in PBS Buffer) | Illustrative Conjugation Efficiency (%) |
| 5.5 | 7.5 | 85 |
| 6.5 | 7.5 | 70 |
| 7.2 | 7.5 | 55 |
| 5.5 | 8.5 | 75 |
Table 2: Effect of Molar Ratio of EDC/NHS to this compound
| Molar Ratio (EDC:NHS:this compound) | Illustrative Conjugation Efficiency (%) |
| 1:1:1 | 40 |
| 2:2:1 | 75 |
| 5:5:1 | 88 |
| 10:10:1 | 90 |
Experimental Protocols
Two-Step EDC/NHS Protocol for Protein Biotinylation
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Amine-containing protein/molecule for conjugation
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the Conjugation Buffer at a suitable concentration (e.g., 2 mg/mL).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in Activation Buffer.
-
Prepare EDC/Sulfo-NHS Solution: Immediately before use, prepare a solution of EDC and Sulfo-NHS in Activation Buffer at a 2-5 fold molar excess to the this compound.
-
Activation of this compound:
-
Mix the this compound solution with the EDC/Sulfo-NHS solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound mixture to your protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Remove excess biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Visualizations
Caption: Two-step workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
Troubleshooting Protein Aggregation After Biotinylation: A Technical Support Guide
Protein biotinylation is a cornerstone technique for studying protein interactions, localization, and for purification purposes. However, a frequent and frustrating issue encountered by researchers is the aggregation and precipitation of the protein following the biotinylation reaction. This guide provides a comprehensive resource for troubleshooting this common problem, offering detailed answers to frequently asked questions, experimental protocols, and visual aids to navigate the complexities of protein biotinylation.
Frequently Asked Questions (FAQs)
Q1: Why is my protein precipitating after biotinylation?
Protein aggregation post-biotinylation can be triggered by several factors that disrupt the delicate balance of forces maintaining your protein's native conformation. The primary culprits include:
-
Over-biotinylation: Excessive labeling of the protein surface, particularly with hydrophobic biotin molecules, can mask hydrophilic regions and promote hydrophobic-hydrophobic interactions between protein molecules, leading to aggregation.[1][2][3] This is one of the most common causes of precipitation.[2]
-
Inappropriate Buffer Conditions: The pH and composition of your reaction buffer are critical.[4]
-
Amine-containing buffers: Buffers such as Tris or glycine will compete with the primary amines on your protein for the biotinylation reagent, reducing labeling efficiency and potentially leading to unwanted side reactions.
-
Suboptimal pH: Most NHS-ester-based biotinylation reactions are most efficient at a pH between 7 and 9. If the buffer pH is too close to the protein's isoelectric point (pI), its net charge will be zero, reducing electrostatic repulsion and increasing the likelihood of aggregation.
-
-
High Protein Concentration: While a higher concentration can increase the rate of the biotinylation reaction, it also increases the probability of intermolecular interactions that lead to aggregation.
-
Instability of the Protein: Some proteins are inherently less stable and more prone to aggregation, and the modification process can further destabilize them.
Q2: How can I prevent my protein from aggregating during the biotinylation reaction?
Proactive measures during the experimental setup can significantly reduce the risk of aggregation:
-
Optimize the Biotin-to-Protein Molar Ratio: It is crucial to determine the optimal molar excess of the biotinylation reagent. Start with a lower ratio (e.g., 5:1 or 10:1 biotin:protein) and empirically test a range to find the highest labeling efficiency that maintains protein solubility. It is advisable to aim for a 1:1 stoichiometry where one biotin molecule is attached to one protein molecule.
-
Choose the Right Buffer:
-
Use amine-free buffers such as PBS (Phosphate Buffered Saline) or HEPES-NaCl.
-
Maintain the pH of the reaction buffer between 7 and 9. It can be beneficial to adjust the pH to be at least one unit away from your protein's pI.
-
-
Control Protein Concentration: If you observe aggregation, try reducing the protein concentration. A concentration range of 1-10 mg/ml is generally recommended.
-
Incorporate Stabilizing Additives: The inclusion of certain excipients in your buffer can help maintain protein solubility.
Q3: What additives can I use to improve the solubility of my biotinylated protein?
Several types of additives can be included in your reaction and storage buffers to prevent aggregation:
| Additive Class | Examples | Recommended Concentration | Mechanism of Action |
| Osmolytes | Glycerol, Sucrose, Trehalose, Trimethylamine N-oxide (TMAO) | 5-20% (v/v) for glycerol; 5-10% for sugars | Stabilize the native protein structure by interacting with the exposed amide backbone, making unfolding and aggregation less favorable. |
| Amino Acids | Arginine, Glutamate | 0.1 - 2 M | Can reduce surface hydrophobicity through various interactions and suppress protein-protein interactions. |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-5 mM | Prevent the formation of incorrect disulfide bonds, which can lead to misfolding and aggregation. Note: Avoid if your protein's structure depends on disulfide bonds. |
| Non-denaturing Detergents | Tween 20, CHAPS | Low concentrations (e.g., 0.01-0.1%) | Help to solubilize proteins and prevent aggregation without causing denaturation. |
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Column
This protocol is suitable for quickly removing excess, unreacted biotin and exchanging the buffer after the biotinylation reaction.
Materials:
-
Biotinylated protein sample
-
Pre-packed desalting column (e.g., PD-10)
-
Desired final buffer (e.g., PBS)
-
Collection tubes
Methodology:
-
Equilibrate the Column: Remove the storage solution from the desalting column and equilibrate it with 3-5 column volumes of your desired final buffer.
-
Apply the Sample: Allow the equilibration buffer to drain completely, then carefully apply your biotinylated protein sample to the center of the column bed.
-
Elute the Protein: Once the sample has entered the column bed, add your final buffer and begin collecting fractions. Your biotinylated protein will elute first, while the smaller, unreacted biotin molecules will be retained by the column and elute later.
-
Monitor Elution: Monitor the protein elution by measuring the absorbance of the fractions at 280 nm. Pool the fractions containing your protein.
Protocol 2: Dialysis for Removal of Excess Biotin
Dialysis is a thorough method for removing small molecules like unreacted biotin from your protein sample.
Materials:
-
Biotinylated protein sample
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)
-
Large volume of dialysis buffer (e.g., 1000x the sample volume)
-
Stir plate and stir bar
Methodology:
-
Prepare Dialysis Tubing: If using dialysis tubing, cut to the desired length and hydrate according to the manufacturer's instructions.
-
Load Sample: Load your biotinylated protein sample into the dialysis tubing or cassette and seal securely.
-
Perform Dialysis: Immerse the sealed sample in a large beaker containing the dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.
-
Change Buffer: For efficient removal of free biotin, change the dialysis buffer at least three times over a period of 12-24 hours. A common schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and finally dialyzing overnight.
-
Recover Sample: Carefully remove the sample from the dialysis tubing or cassette.
Visualizing the Troubleshooting Process
To aid in navigating the troubleshooting process, the following diagrams illustrate the key decision points and the underlying chemical principles.
Caption: Troubleshooting workflow for protein aggregation after biotinylation.
Caption: The biotinylation reaction and factors leading to aggregation.
References
preventing hydrolysis of Biotin-PEG12-Acid in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of Biotin-PEG12-Acid in solution to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are the primary concerns regarding its stability in solution?
This compound is a biotinylation reagent that features a biotin molecule linked to a 12-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group.[1][2][3] The hydrophilic PEG spacer enhances the water solubility of molecules it's conjugated to.[1][2]
The term "hydrolysis" in the context of this compound can be a point of confusion. The terminal carboxylic acid group is a stable functional group and is the product of ester hydrolysis; it does not undergo further hydrolysis under standard experimental conditions. The primary stability concerns are:
-
PEG Chain Degradation: Over time, PEG chains can be susceptible to oxidative degradation, which is accelerated by exposure to heat, light, and oxygen. This can lead to a decrease in the pH of the solution.
-
Unintended Reactions: The carboxylic acid can participate in unintended reactions, such as esterification if stored in alcohol-based solvents for extended periods at high temperatures.
-
Confusion with Activated Forms: Researchers often activate the carboxylic acid to an N-hydroxysuccinimide (NHS) ester for conjugation to primary amines. This NHS-ester form is highly susceptible to hydrolysis, which deactivates it, converting it back to the stable carboxylic acid form.
Q2: I've seen information about the hydrolysis of biotin-PEG reagents. How does the stability of this compound compare to its NHS-ester form?
This is a critical distinction for successful conjugation. The stability of the terminal functional group is fundamentally different between the two forms.
-
This compound (Carboxylic Acid): This form is generally stable across a moderate pH range (pH 4-9). Its primary function is to be available for activation (e.g., using EDC and NHS) to then react with primary amines.
-
Biotin-PEG12-NHS ester (Activated Ester): This form is highly reactive and prone to hydrolysis, especially in aqueous solutions. The NHS ester reacts with water, converting it back to the carboxylic acid and rendering it unable to conjugate with amines. This hydrolysis is significantly faster at higher pH values.
The diagram below illustrates that the hydrolysis of the reactive NHS-ester results in the stable acid form.
Q3: What are the best practices for dissolving and storing this compound to prevent degradation?
Proper handling and storage are crucial for maintaining the integrity of the reagent.
For Solid Reagent:
-
Store the solid, lyophilized product at -20°C or ≤4°C in a desiccated container to protect it from moisture.
-
Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold solid.
For Stock Solutions:
-
Solvent Choice: Dissolve this compound in an anhydrous (dry), water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). While the reagent is soluble in water, preparing the primary stock in an anhydrous solvent minimizes degradation pathways.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For long-term storage (months), -80°C is preferable.
The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C or ≤4°C | Up to 2 years | Store with a desiccant, protect from moisture. |
| Stock Solution (in Anhydrous DMSO/DMF) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for long-term storage. | |
| Aqueous Working Solution | 4°C | Days to weeks | Prepare fresh. Buffer choice is critical for subsequent reactions. |
Troubleshooting Guide
Problem: My conjugation reaction with an amine-containing molecule (e.g., a protein) has low efficiency or has failed completely.
This is a common issue that can often be traced back to the activation step or reaction conditions rather than the degradation of the this compound itself.
-
Possible Cause 1: Competing Amines in Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the activated this compound, significantly reducing or preventing your desired conjugation.
-
Solution: Perform buffer exchange on your protein into an amine-free buffer like Phosphate-Buffered Saline (PBS) or MES buffer at a pH between 7.2 and 8.0.
-
-
Possible Cause 2: Hydrolysis of Activation Reagents. The reagents used to activate the carboxylic acid, typically EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), are highly moisture-sensitive. If they have been exposed to air, they will hydrolyze and become inactive.
-
Solution: Use fresh, high-quality EDC and NHS. Prepare the activation mixture immediately before adding it to your protein solution.
-
-
Possible Cause 3: Suboptimal Reaction pH. The reaction between an NHS-ester and a primary amine is most efficient at a pH between 7.2 and 8.0. While the NHS-ester is less stable at this pH, the rate of reaction with the amine is sufficiently fast.
-
Solution: Ensure the pH of your protein solution is adjusted to the 7.2-8.0 range before initiating the conjugation.
-
Experimental Protocols & Data
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes how to properly dissolve and store this compound.
-
Equilibration: Remove the vial of solid this compound from -20°C storage and leave it on the benchtop for 15-20 minutes to allow it to reach room temperature.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
Dissolution: Briefly centrifuge the vial to ensure all solid is at the bottom. Carefully open the cap and, using a calibrated pipette, add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Mixing: Mix thoroughly by vortexing until all the solid is completely dissolved. The reagent should be soluble in DMSO.
-
Aliquoting and Storage: Immediately dispense the stock solution into small, single-use aliquots in low-retention tubes. Store these aliquots at -80°C for long-term use.
Protocol 2: General Workflow for Protein Biotinylation
This protocol outlines the key steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).
-
Protein Preparation: Ensure your protein of interest is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. The protein concentration should typically be between 1-10 mg/mL.
-
Reagent Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO as described in Protocol 1. Also, prepare fresh stock solutions of EDC and NHS in anhydrous DMSO.
-
Activation: In a microfuge tube, combine the this compound with a molar excess of EDC and NHS (e.g., a 1:2:2 molar ratio of Acid:EDC:NHS is a common starting point). Incubate this activation mixture at room temperature for 15 minutes.
-
Conjugation: Immediately add the desired volume of the activated biotin mixture to your protein solution. The molar ratio of biotin reagent to protein will need to be optimized but a 20-fold molar excess is a common starting point. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Purification: Remove non-reacted and hydrolyzed biotin reagent using a desalting column, spin column, or dialysis against PBS. The purified biotinylated protein is now ready for use or storage.
References
Technical Support Center: Purification of Biotin-PEG12-Acid Conjugates
Welcome to the technical support center for the purification of Biotin-PEG12-Acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these specialized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a this compound conjugation reaction?
A1: The most common impurities include unreacted this compound, excess coupling agents (e.g., EDC, NHS), and byproducts of these coupling agents. If your target molecule is a protein or antibody, you may also have unlabeled or partially labeled molecules.
Q2: Which purification techniques are suitable for this compound conjugates?
A2: Several techniques can be employed, depending on the nature of the conjugated molecule. For large biomolecules like antibodies, size-exclusion chromatography (SEC), dialysis, or tangential flow filtration are effective for removing small molecule impurities.[1] For smaller molecule conjugates, reversed-phase high-performance liquid chromatography (RP-HPLC) and solid-phase extraction (SPE) are often the methods of choice.[2]
Q3: How can I assess the purity of my final this compound conjugate?
A3: Purity can be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection can separate and quantify the conjugate from impurities.[2][3] Mass spectrometry (MS) is invaluable for confirming the identity and purity of the conjugate by verifying its molecular weight.[4] For certain applications, nuclear magnetic resonance (NMR) spectroscopy can also be used to characterize the final product and confirm conjugation.
Q4: Why is my recovery of the conjugate low after purification?
A4: Low recovery can stem from several factors. The conjugate may be adsorbing to the purification media (e.g., chromatography column, SPE cartridge). The elution conditions may not be optimal to release the bound conjugate. For protein conjugates, precipitation during the purification process can also lead to significant loss. It is also possible that the conjugation reaction itself yielded a low amount of product.
Q5: Can I use affinity purification for this compound conjugates?
A5: Affinity purification using streptavidin or avidin resins is a powerful technique for capturing biotinylated molecules. However, the very strong interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) often requires harsh, denaturing conditions for elution, which may not be suitable for all conjugates. This method is typically used for enrichment or pull-down assays rather than for preparative purification where the native conjugate needs to be recovered.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your this compound conjugate.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing in RP-HPLC | 1. Secondary interactions between the conjugate and the stationary phase. 2. The mobile phase is not optimal. 3. Column overload. | 1. Add a competing agent like triethylamine to the mobile phase. 2. Adjust the pH or the organic solvent gradient of the mobile phase. 3. Reduce the amount of sample injected onto the column. |
| Co-elution of Conjugate and Unreacted this compound | 1. Insufficient resolution of the chromatography method. 2. Similar hydrophobicity of the conjugate and the unreacted PEG reagent. | 1. Optimize the HPLC gradient to improve separation. 2. Use a different stationary phase (e.g., C8 instead of C18) or a different chromatography mode (e.g., HILIC). 3. Consider using a longer column or smaller particle size for higher efficiency. |
| Presence of Multiple Peaks for the Conjugate | 1. Isomers or different conformations of the conjugate. 2. Multiple sites of biotinylation on the target molecule. 3. On-column degradation of the conjugate. | 1. Simplify the chromatogram by adjusting the mobile phase pH or temperature. 2. Use mass spectrometry to identify the different species. 3. Ensure the mobile phase is compatible with the stability of your conjugate. |
| Incomplete Removal of Coupling Agents | 1. Inefficient quenching of the reaction. 2. Inadequate separation during purification. | 1. Ensure the quenching step with an amine-containing buffer (e.g., Tris) is sufficient. 2. Use a purification method with high resolving power like RP-HPLC. For larger molecules, dialysis or a desalting column is effective. |
| Conjugate is Not Detected by Mass Spectrometry | 1. Poor ionization of the PEGylated conjugate. 2. The mass of the conjugate is outside the detection range of the instrument. | 1. Optimize the mass spectrometer source conditions. 2. Use a different ionization technique (e.g., MALDI instead of ESI). 3. Ensure the mass spectrometer is calibrated for the expected mass range. |
Experimental Protocols
Protocol 1: Purification of a Small Molecule this compound Conjugate using RP-HPLC
This protocol provides a general guideline for purifying a small molecule conjugate. Optimization will be required based on the specific properties of your molecule.
1. Materials:
- Crude reaction mixture containing the this compound conjugate.
- HPLC grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A).
- HPLC grade acetonitrile with 0.1% TFA (Mobile Phase B).
- C18 reversed-phase HPLC column.
- HPLC system with a UV detector and preferably a fraction collector.
2. Method:
- Dissolve the crude reaction mixture in a suitable solvent (e.g., a small volume of DMSO, then dilute with Mobile Phase A).
- Filter the sample through a 0.22 µm syringe filter.
- Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
- Inject the sample onto the column.
- Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
- Collect fractions corresponding to the desired conjugate peak.
- Analyze the collected fractions for purity using analytical HPLC and confirm identity with mass spectrometry.
- Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Purity Assessment by Mass Spectrometry
1. Materials:
- Purified this compound conjugate.
- LC-MS grade solvents (e.g., water, acetonitrile, formic acid).
- A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
2. Method:
- Prepare a dilute solution of the purified conjugate (e.g., 1-10 µM) in a solvent compatible with electrospray ionization (ESI), typically 50:50 acetonitrile:water with 0.1% formic acid.
- Infuse the sample directly into the mass spectrometer or inject it through an LC system.
- Acquire the mass spectrum in the expected mass range for your conjugate.
- Analyze the spectrum to confirm the presence of the molecular ion corresponding to the calculated mass of the this compound conjugate.
- Look for the absence of peaks corresponding to unreacted this compound or other impurities.
Visualizations
Caption: Workflow for the purification and analysis of this compound conjugates.
Caption: Logical diagram for troubleshooting the purification of this compound conjugates.
References
Technical Support Center: Purification of Biotinylated Molecules
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Biotin-PEG12-Acid after a biotinylation reaction. Find troubleshooting tips and answers to frequently asked questions to ensure the purity of your biotinylated product for downstream applications.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound?
Excess, unconjugated this compound can interfere with downstream applications by competing with your biotinylated molecule for binding sites on streptavidin or avidin-based detection and purification systems. This can lead to reduced signal, high background noise, and inaccurate quantification in assays such as ELISA, Western blotting, and affinity chromatography[1][2].
Q2: What are the common methods for removing free biotin?
The most common methods for removing small molecules like unconjugated this compound from larger biotinylated proteins or antibodies are dialysis, size exclusion chromatography (also known as desalting or gel filtration), and affinity chromatography using streptavidin or avidin resins[1][3][4].
Q3: How do I choose the best removal method for my experiment?
The choice of method depends on factors such as your sample volume, protein concentration, the molecular weight of your target molecule, and the required purity, speed, and yield. See the comparison table below for a summary of the key features of each technique.
Q4: Should I quench the biotinylation reaction before purification?
Yes, it is highly recommended to quench the reaction to stop the biotinylation process and prevent further modification of your molecule. This is typically done by adding a primary amine-containing buffer, such as Tris or glycine, which reacts with and neutralizes the excess NHS-ester functionality of the biotinylation reagent.
Method Comparison
| Feature | Dialysis | Size Exclusion Chromatography (SEC) / Desalting | Streptavidin Affinity Chromatography |
| Principle | Diffusion across a semi-permeable membrane based on a concentration gradient. | Separation of molecules based on their size as they pass through a porous resin. | Specific binding of biotin to immobilized streptavidin. |
| Typical Protein Recovery | Variable, can be high but susceptible to sample loss with dilute samples or non-specific binding to the membrane. | High, often >95% with appropriate column selection. | Very high for the non-biotinylated fraction (flow-through). |
| Processing Time | Slow, typically requires 12-48 hours with multiple buffer changes. | Fast, can be completed in under 15 minutes for spin columns. | Fast, can be completed in under an hour. |
| Efficiency of Small Molecule Removal | High, with sufficient dialysis time and buffer changes. | High, can remove over 95% of free biotin in a single run. | Very high, as streptavidin has a very strong affinity for biotin. |
| Sample Dilution | Can result in an increase in sample volume. | Can cause some sample dilution, depending on the column format. | Minimal dilution of the collected flow-through. |
| Scalability | Easily scalable for a wide range of sample volumes. | Scalable with different column sizes available. | Can be adapted for various scales, from micro to large scale. |
Experimental Protocols
Quenching the Biotinylation Reaction
Before proceeding with purification, it is essential to stop the biotinylation reaction.
Protocol:
-
Add a quenching buffer containing a primary amine, such as Tris-HCl or glycine, to your reaction mixture. A common final concentration is 20-50 mM. For example, add 1/20th the reaction volume of 1 M Tris-HCl, pH 8.0.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
Method 1: Dialysis
Dialysis is a straightforward method for removing small molecules from larger ones through a semi-permeable membrane.
Detailed Protocol:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your target molecule to ensure its retention. For most proteins, a 10K to 20K MWCO is suitable.
-
Hydrate the dialysis membrane or cassette in the dialysis buffer for at least 2-5 minutes.
-
Load your quenched biotinylation reaction mixture into the dialysis tubing or cassette.
-
Place the sealed dialysis unit in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume.
-
Stir the dialysis buffer gently at 4°C.
-
Perform at least three buffer changes over 12-24 hours to ensure complete removal of the unconjugated biotin. A typical schedule is to change the buffer after 2-4 hours, again after another 4-6 hours, and then dialyze overnight. For the removal of unreacted NHS-biotin, a 48-hour dialysis with four buffer changes may be required.
Caption: Workflow for removing unconjugated biotin using dialysis.
Method 2: Size Exclusion Chromatography (Desalting Columns)
Size exclusion chromatography (SEC), or desalting, separates molecules based on size. Larger biotinylated molecules pass through the column quickly, while smaller unconjugated this compound molecules are retained in the porous resin and elute later.
Detailed Protocol:
-
Choose a desalting column with an appropriate molecular weight cut-off (MWCO) to separate your biotinylated molecule from the unconjugated this compound (MW ~844 Da). A 7K MWCO is commonly used for protein purification.
-
Equilibrate the column by washing it with your desired buffer according to the manufacturer's instructions. This typically involves centrifuging the column to remove the storage buffer, followed by washing with the equilibration buffer.
-
Apply your quenched biotinylation reaction mixture to the center of the resin bed.
-
Elute the biotinylated protein by adding the elution buffer and collecting the flow-through, often by centrifugation. The purified, biotinylated protein will be in the eluate, while the smaller unconjugated biotin remains in the column resin.
Caption: Workflow for unconjugated biotin removal via SEC.
Method 3: Streptavidin Affinity Chromatography
This method utilizes the high affinity of streptavidin for biotin to capture the unconjugated this compound, allowing the purified biotinylated molecule to be collected in the flow-through.
Detailed Protocol:
-
Equilibrate the streptavidin agarose resin in a column with a suitable binding buffer (e.g., PBS).
-
Apply the quenched biotinylation reaction mixture to the column.
-
Collect the flow-through. This fraction contains your purified biotinylated molecule, as the unconjugated biotin will bind to the streptavidin resin.
-
To ensure complete recovery, you can wash the column with a small volume of binding buffer and combine this wash with the initial flow-through.
-
The streptavidin column can be regenerated for reuse, although harsh conditions are often required to remove the bound biotin.
Caption: Workflow for unconjugated biotin removal via affinity chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Dialysis: Non-specific binding to the membrane, especially with dilute samples. | Add a carrier protein like BSA to your sample before dialysis. Ensure the chosen MWCO is at least half the molecular weight of your protein. |
| SEC: Protein aggregation leading to retention on the column filter; using a column with an inappropriate MWCO. | Centrifuge your sample before loading to remove aggregates. Ensure the MWCO is appropriate for your protein's size. Optimize buffer conditions to maintain protein stability. | |
| General: Protein precipitation due to over-biotinylation or inappropriate buffer conditions. | Optimize the molar ratio of biotin to protein during the labeling reaction. Ensure the buffer pH and composition are suitable for your protein's stability. | |
| Inefficient Removal of Unconjugated Biotin | Dialysis: Insufficient dialysis time or too few buffer changes. | Increase the dialysis duration and the number of buffer changes. Ensure a large buffer-to-sample volume ratio (at least 100:1). |
| SEC: Column overloading or incorrect column choice. | Do not exceed the recommended sample volume for the desalting column. Use a column with the correct MWCO for small molecule removal. | |
| Affinity Chromatography: Exceeding the binding capacity of the streptavidin resin. | Ensure you are using a sufficient amount of streptavidin resin to bind all the free biotin in your sample. | |
| High Background in Downstream Assays | Incomplete removal of free biotin. | Repeat the purification step or use a more stringent method (e.g., switch from SEC to dialysis with multiple buffer changes). |
| Over-biotinylation of the target molecule, leading to non-specific binding. | Reduce the molar excess of the biotinylation reagent in your labeling reaction. | |
| Protein Aggregation | Inappropriate buffer conditions (pH, ionic strength). | Optimize the buffer to maintain protein solubility and stability. Consider adding stabilizing agents if necessary. |
| Over-labeling with biotin can increase hydrophobicity and lead to aggregation. | Decrease the biotin-to-protein molar ratio during the labeling step. |
References
Technical Support Center: Minimizing Non-Specific Binding of Biotinylated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding when working with biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of biotin-streptavidin assays?
Non-specific binding refers to the attachment of biotinylated proteins or detection reagents (like streptavidin-HRP) to surfaces or molecules other than their intended target. This can be caused by hydrophobic, electrostatic, or other weak interactions.[1] This unwanted binding leads to high background noise, which can obscure the specific signal, reduce assay sensitivity, and lead to false-positive results.[1][2]
Q2: What are the primary causes of high background and non-specific binding?
High background in assays using biotinylated proteins can stem from several factors:
-
Inadequate Blocking: Unoccupied sites on the solid phase (e.g., microplate wells, beads, or nitrocellulose membranes) can bind proteins from the sample or detection reagents.
-
Insufficient Washing: Failure to remove all unbound reagents during wash steps is a common cause of high background.
-
Reagent Concentration: Using excessively high concentrations of the biotinylated protein or the streptavidin conjugate can increase the likelihood of non-specific interactions.
-
Endogenous Biotin: Many cell and tissue lysates contain naturally biotinylated proteins, which can be captured by streptavidin and generate a false-positive signal. This is a particular concern in samples from the liver, brain, and in milk or eggs.
-
Properties of Avidin/Streptavidin: Native avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through sugar-binding interactions (lectins) and electrostatic attraction.
-
Protein Aggregation: Over-biotinylation can lead to protein aggregation and precipitation, which increases non-specific binding.
Q3: Which biotin-binding protein should I use: Avidin, Streptavidin, or NeutrAvidin?
The choice of biotin-binding protein is critical for minimizing non-specific binding. While they all bind biotin with high affinity, their other properties differ significantly.
-
Avidin: Isolated from egg white, avidin is a glycoprotein with a high isoelectric point (pI ≈ 10). Its carbohydrate moieties and positive charge at neutral pH can cause significant non-specific binding.
-
Streptavidin: Isolated from Streptomyces avidinii, streptavidin is not glycosylated and has a near-neutral pI (pI ≈ 5-6), resulting in much lower non-specific binding compared to avidin. It is the most commonly used alternative.
-
NeutrAvidin: This is a deglycosylated form of avidin with a neutral pI (≈ 6.3). It lacks both the carbohydrates of avidin and the RYD sequence found in streptavidin (which can sometimes cause non-specific binding to cell surface receptors), making it the option with the lowest non-specific binding in many applications.
Table 1: Comparison of Biotin-Binding Proteins
| Feature | Avidin | Streptavidin | NeutrAvidin Protein |
| Source | Chicken Egg White | Streptomyces avidinii | Deglycosylated Avidin |
| Molecular Weight (kDa) | ~67 | ~53 (recombinant) | ~60 |
| Isoelectric Point (pI) | 10.0 | 6.8 - 7.5 | 6.3 |
| Glycosylation | Yes | No | No |
| Non-Specific Binding | High | Low | Lowest |
| Key Considerations | Glycosylation can cause lectin binding; high pI causes electrostatic binding. | Contains an RYD motif that can bind to some cell receptors. | Ideal for applications requiring the lowest background. |
Q4: My blocking buffer contains milk. Is this a problem for biotin-streptavidin systems?
Yes, this can be a significant problem. Skim milk powder and casein are common blocking agents, but they should be used with caution in biotin-based assays because milk is naturally rich in endogenous biotin. This biotin can bind to your streptavidin conjugate, leading to high background or reduced signal. For biotin-based detection, it is highly recommended to use a biotin-free blocking agent like Bovine Serum Albumin (BSA) or specialized commercial blocking buffers designed for these systems.
Troubleshooting Guide
Issue 1: High background signal across the entire plate, membrane, or beads.
This is one of the most common issues and can often be resolved by optimizing blocking and washing steps.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Inadequate Blocking | Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Consider switching to a different blocking agent (e.g., from milk to BSA, or using a commercial buffer). | Ensures that all available non-specific binding sites on the solid surface are saturated before the addition of the biotinylated protein or detection reagents. |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5 washes). Increase the volume of wash buffer used for each wash. Add a non-ionic detergent like Tween-20 (0.05% - 0.1%) to the wash buffer. Increase the salt concentration of the wash buffer (e.g., up to 250-500 mM NaCl) to disrupt electrostatic interactions. | Thorough washing is critical for removing unbound and weakly bound reagents that contribute to background noise. Detergents and salts help to disrupt weak, non-specific interactions. |
| Reagent Concentration Too High | Titrate the concentration of your biotinylated primary antibody/protein and your streptavidin-enzyme conjugate to find the optimal dilution. This reduces the amount of excess reagent available to bind non-specifically. | Using the lowest effective concentration will maximize the specific signal while minimizing non-specific binding. |
| Contamination | Use fresh reagents and sterile pipette tips. Ensure the plate or membrane has not been contaminated. Read the plate immediately after adding the stop solution to prevent signal drift. | Contamination with microbes or other substances can lead to false signals. Prolonged incubation with substrate can lead to non-enzymatic color development. |
Diagram 1: Troubleshooting High Background
Below is a logical flowchart to guide you through troubleshooting high background signals.
Caption: A flowchart for troubleshooting high background signals.
Issue 2: My negative control shows a strong signal, especially in pull-down assays from cell lysates.
This strongly suggests that something in your sample is binding directly to the streptavidin beads or that endogenous biotin is present.
Potential Causes & Solutions
| Potential Cause | Recommended Solution | Rationale |
| Endogenous Biotinylated Proteins | Perform an endogenous biotin blocking step before adding your biotinylated bait protein. This involves pre-incubating the sample with free streptavidin to bind endogenous biotin, then adding excess free biotin to saturate the streptavidin before proceeding. Alternatively, use a commercial avidin/biotin blocking kit. | Cell lysates, particularly from metabolically active tissues, contain enzymes with covalently bound biotin (e.g., carboxylases) that will bind to streptavidin beads. |
| Non-Specific Binding to Beads | Pre-clear the lysate by incubating it with unconjugated beads (e.g., agarose or magnetic beads without streptavidin) to remove proteins that bind non-specifically to the bead matrix itself. | This removes a population of "sticky" proteins from the lysate before the specific pull-down is initiated. |
| Non-Specific Binding to Streptavidin | Block the streptavidin beads after binding your biotinylated protein but before adding the lysate. This can be done by incubating the beads with a solution of free biotin to saturate any unoccupied biotin-binding sites on the streptavidin. | This prevents endogenously biotinylated proteins in the lysate from binding to any remaining open sites on the streptavidin beads. |
| Insufficient Wash Stringency | For pull-downs where the biotin-streptavidin interaction is used for capture, very stringent wash conditions can be used. Consider washes with high salt (up to 1M KCl), 2M Urea, or detergents like RIPA buffer after the pull-down. | The biotin-streptavidin bond is extremely strong (Kd = 10⁻¹⁵ M) and can withstand harsh conditions that will strip away most non-specific protein-protein or protein-bead interactions. |
Diagram 2: Specific vs. Non-Specific Binding
This diagram illustrates the desired interaction versus two common types of non-specific binding.
References
stability of Biotin-PEG12-Acid in different solvents
Welcome to the technical support center for Biotin-PEG12-Acid. This guide is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a desiccated environment, protected from light. Under these conditions, the product is expected to be stable for months to years. For short-term storage of a few days to weeks, refrigeration at 2-8°C is acceptable, provided the container is well-sealed and desiccated. It is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation, which can affect the stability and handling of the compound.
Q2: In which solvents is this compound soluble?
This compound is soluble in water and polar organic solvents such as dimethylsulfoxide (DMSO) and dimethylformamide (DMF). The polyethylene glycol (PEG) spacer enhances its hydrophilicity, making it suitable for use in aqueous buffers common in biological applications.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions of this compound immediately before use. If a stock solution must be prepared for later use, dissolve the compound in a dry, amine-free organic solvent like DMSO or DMF. For extended storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C for up to six months. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound over time. When using aqueous buffers as the solvent, it is best to prepare the solution fresh for each experiment to prevent microbial growth.
Q4: What is the expected stability of this compound in aqueous solutions?
Q5: Are there any specific handling precautions I should take when working with this compound?
This compound is hygroscopic, meaning it can absorb moisture from the air. This is more noticeable in the solid form, which may become tacky and difficult to handle if exposed to air for extended periods. It is important to minimize its exposure to the atmosphere. Always allow the container to reach room temperature before opening, and securely seal it after use. When preparing to weigh the compound, do so in a controlled environment with low humidity if possible, and be prepared to handle a potentially sticky solid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty in Weighing/Handling Solid | The compound has absorbed moisture due to its hygroscopic nature. | Allow the container to warm to room temperature before opening. Handle the compound in a low-humidity environment if possible. If the material is very sticky, consider preparing a stock solution from the entire vial to avoid weighing small, difficult-to-handle quantities. |
| Inconsistent Results in Conjugation Reactions | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Consider performing a stability test on your stock solution if it is stored for an extended period. |
| Precipitation of the Compound in Aqueous Buffer | The solubility limit has been exceeded, or the buffer composition is incompatible. | Ensure the final concentration is within the solubility limits. While this compound is water-soluble, very high concentrations may still precipitate. If using a buffer with high salt concentrations, this may also affect solubility. |
| Low Yield in Biotinylation Experiments | Inefficient activation of the carboxylic acid group or presence of competing nucleophiles. | Ensure that the activating agents (e.g., EDC, NHS) are fresh and active. The reaction buffer should be free of primary amines (e.g., Tris, glycine) that can compete with the target molecule for reaction with the activated this compound. Use a suitable buffer such as phosphate-buffered saline (PBS) or HEPES. |
Stability Data Summary
The following table provides a qualitative summary of the expected stability of this compound in different solvents and storage conditions based on general chemical principles. For quantitative analysis, it is recommended to perform an in-house stability study.
| Solvent/Form | Storage Temperature | Expected Stability | Comments |
| Solid | -20°C | High (Years) | Must be kept in a desiccated environment. |
| Solid | 4°C | Moderate (Weeks to Months) | Suitable for short-term storage; desiccation is critical. |
| DMSO / DMF | -20°C or -80°C | High (Up to 6 months) | Use anhydrous solvents and protect from moisture. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffer (e.g., PBS) | -20°C or -80°C | High (Months) | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffer (e.g., PBS) | 4°C | Low (Days) | Prone to microbial growth. Prepare fresh or filter-sterilize for short-term storage. |
| Aqueous Buffer (e.g., PBS) | Room Temperature | Very Low (Hours) | Not recommended for storage. Prepare fresh immediately before use. |
Experimental Protocol: Stability Assessment of this compound in Solution via HPLC
This protocol describes a general method to assess the stability of this compound in a chosen solvent over time.
1. Materials and Reagents:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, Water, PBS pH 7.4)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Autosampler vials
2. Preparation of Stock and Test Solutions:
-
Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in DMSO).
-
Dilute the stock solution with the same solvent to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL). This will be your "Test Solution".
3. HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength determined by a UV scan of the compound)
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B (re-equilibration)
-
4. Stability Study Procedure:
-
Time Point 0 (T=0): Immediately after preparing the Test Solution, inject a sample onto the HPLC to obtain the initial chromatogram. Record the peak area of the intact this compound.
-
Incubation: Store the Test Solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Subsequent Time Points: At regular intervals (e.g., 1, 3, 7, 14, and 30 days), inject an aliquot of the stored Test Solution onto the HPLC.
-
Data Analysis: For each time point, record the peak area of the intact this compound. Calculate the percentage of the remaining compound relative to the T=0 sample.
Percentage Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical stability study for a chemical compound like this compound.
Optimizing Biotin-PEG12-Acid Labeling: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Biotin-PEG12-Acid for labeling proteins and other molecules, achieving optimal and consistent results is paramount. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound labeling?
A1: this compound possesses a terminal carboxylic acid group. Unlike NHS-ester activated biotin reagents, this carboxyl group must first be activated to become reactive towards primary amines (e.g., lysine residues on a protein). This is typically a two-step process:
-
Activation: A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate.[1][2] To increase stability and efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to convert the unstable intermediate into a more stable, amine-reactive NHS ester.[1][3][4]
-
Conjugation: The activated NHS-ester of Biotin-PEG12 then readily reacts with primary amines on the target molecule to form a stable amide bond.
Q2: Why is my labeling efficiency low?
A2: Low labeling efficiency can stem from several factors. A primary reason is the hydrolysis of the activated intermediates (O-acylisourea or NHS-ester), which can be exacerbated by suboptimal pH or the presence of contaminating nucleophiles. Another common issue is the use of inappropriate buffers containing primary amines (like Tris or glycine) or carboxylates, which compete with the intended reaction. It is also crucial to use a sufficient molar excess of the biotin reagent and activation chemicals.
Q3: What are the optimal pH conditions for the reaction?
A3: The two-step nature of the reaction necessitates a pH shift for optimal efficiency. The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). However, the subsequent reaction of the activated NHS-ester with a primary amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5).
Q4: Can I perform this as a one-step reaction?
A4: While a one-step reaction is possible by mixing the this compound, EDC, and the target molecule together, it is generally not recommended for protein labeling. This is because EDC can also react with carboxyl groups on the protein itself, potentially leading to protein-protein crosslinking and aggregation. A two-step protocol, where the this compound is first activated and then added to the protein solution, provides better control and minimizes side reactions.
Q5: How long should I incubate the reactions?
A5: The activation step is typically rapid, requiring about 15-30 minutes at room temperature. The conjugation step can be performed for 2 hours at room temperature or overnight at 4°C to maximize labeling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Biotin Labeling | Inappropriate buffer composition (e.g., presence of Tris, glycine, or carboxylates). | Perform buffer exchange into an amine-free and carboxylate-free buffer such as MES for the activation step and PBS for the coupling step. |
| Hydrolysis of EDC or the activated NHS-ester. | Prepare EDC and NHS solutions immediately before use. Proceed to the coupling step promptly after the activation step. | |
| Suboptimal pH for activation or conjugation. | For the activation step, ensure the pH is between 4.5 and 6.0. For the conjugation step, adjust the pH to 7.2-8.0. | |
| Insufficient molar ratio of biotin reagent or coupling agents. | Increase the molar excess of this compound, EDC, and NHS. A starting point is often a 2-10 fold molar excess of EDC and NHS over the biotin-acid. | |
| Protein Precipitation/Aggregation | Protein-protein crosslinking due to a one-step reaction. | Switch to a two-step protocol where the this compound is activated separately before being added to the protein. |
| High degree of labeling leading to changes in protein solubility. | Reduce the molar excess of the biotin reagent or decrease the reaction time for the conjugation step. | |
| Protein instability in the chosen reaction buffer. | Ensure the protein is stable at the pH and buffer conditions used for the reaction. | |
| Loss of Protein Activity | Biotinylation of critical amine residues in the protein's active site. | Reduce the extent of labeling by lowering the molar ratio of the biotin reagent. Consider alternative crosslinking chemistries that target other functional groups if possible. |
| Denaturation of the protein during the labeling process. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Ensure gentle mixing throughout the procedure. |
Experimental Protocols
Two-Step Protocol for this compound Labeling of a Protein
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Protein to be labeled (in an amine-free buffer)
-
Desalting column
Procedure:
-
Preparation:
-
Equilibrate all reagents to room temperature before opening vials.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add EDC (e.g., to a final concentration of 2 mM) and Sulfo-NHS (e.g., to a final concentration of 5 mM).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Buffer Exchange (Optional but Recommended):
-
To remove excess EDC and Sulfo-NHS, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer.
-
-
Conjugation to Protein:
-
If a desalting column was not used, adjust the pH of the activated biotin solution to 7.2-7.5 by adding Coupling Buffer.
-
Add the activated this compound solution to your protein solution (dissolved in Coupling Buffer).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and byproducts by using a desalting column or dialysis against a suitable storage buffer.
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Activation Step | Conjugation Step | Reference |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | |
| Buffer | MES (non-amine, non-carboxylate) | PBS or Bicarbonate | |
| Temperature | Room Temperature | Room Temperature or 4°C | |
| Duration | 15 - 30 minutes | 2 hours to Overnight | |
| EDC Concentration | ~2 mM (starting point) | - | |
| Sulfo-NHS Concentration | ~5 mM (starting point) | - |
Visualizations
Caption: Signaling pathway for the two-step this compound labeling reaction.
Caption: Experimental workflow for this compound protein labeling.
Caption: Logical relationship for troubleshooting low biotinylation efficiency.
References
Validation & Comparative
A Researcher's Guide to Quantifying Biotinylation Efficiency: HABA Assay vs. Alternatives
For researchers, scientists, and drug development professionals, the ability to accurately quantify the efficiency of biotinylation is crucial for the success of downstream applications, from immunoassays to affinity chromatography. This guide provides an objective comparison of the widely used HABA assay with other common methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
The HABA Assay: A Colorimetric Approach
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a traditional and straightforward method for estimating the degree of biotinylation.[1][2]
Principle of the Assay
The assay's mechanism relies on the binding properties of avidin (or streptavidin) and the HABA dye.[1][3] Avidin, when bound to HABA, forms a complex that produces a distinct color with a maximum absorbance at 500 nm.[4] Biotin has a much stronger affinity for avidin than HABA does. When a biotinylated sample is introduced, the biotin displaces the HABA dye from the avidin-HABA complex. This displacement leads to a proportional decrease in absorbance at 500 nm, which can be measured to quantify the amount of biotin present in the sample.
Experimental Workflow of the HABA Assay
Caption: Workflow of the HABA assay for biotin quantification.
Detailed Experimental Protocol (Microplate Format)
-
Reagent Preparation : Prepare the HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/Avidin powder in a phosphate buffer.
-
Sample Preparation : Ensure that all non-reacted or free biotin is removed from your biotinylated protein sample. This can be achieved through dialysis or desalting columns. Dilute the sample to ensure the biotin concentration falls within the assay's linear range (typically 2-16 µM).
-
Assay Procedure :
-
Pipette 180 µL of the HABA/Avidin working solution into the wells of a 96-well microplate.
-
Add 20 µL of your biotinylated sample to the wells. For a blank or negative control, add 20 µL of the sample buffer.
-
Mix the contents of the wells thoroughly, for instance, by using a plate shaker for 30-60 seconds.
-
Measure the absorbance at 500 nm using a microplate reader.
-
-
Data Analysis : Calculate the change in absorbance between the blank and the sample. This change is then used to determine the concentration of biotin, from which the mole-to-mole ratio of biotin to protein can be calculated.
Alternative Quantification Methods
While the HABA assay is common, several alternatives offer advantages in sensitivity, accuracy, and sample throughput.
Fluorescence-Based Assays
These assays have emerged as a highly sensitive alternative to the colorimetric HABA method.
-
Principle : A common approach involves a fluorescently labeled avidin that is pre-complexed with a quencher molecule occupying the biotin-binding sites. When biotin is introduced, it displaces the quencher, leading to an increase in fluorescence that is directly proportional to the amount of biotin.
-
Advantages : These assays are significantly more sensitive than the HABA assay, often requiring 50-fold less sample. They are well-suited for high-throughput screening in a microplate format.
-
Disadvantages : These methods can be more expensive than the HABA assay, and potential interference from chromophoric proteins that absorb in the same range as the fluorescent reporter can be a concern.
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate and direct method for determining biotinylation efficiency.
-
Principle : This technique measures the mass-to-charge ratio of ions. By comparing the mass of a protein before and after the biotinylation reaction, the number of biotin molecules incorporated can be precisely determined.
-
Advantages : MS is not susceptible to the steric hindrance issues that can affect avidin-based assays, providing a more accurate count of total biotin labels. It can also identify the specific sites of biotinylation.
-
Disadvantages : Access to mass spectrometry equipment can be a limiting factor, and the analysis can be complex and costly, particularly for large proteins. The method may also have lower throughput compared to plate-based assays.
Comparative Analysis
The choice of a biotin quantification method depends on various factors, including the required sensitivity, sample volume, cost, and the specific experimental context.
| Feature | HABA Assay | Fluorescence-Based Assays | Mass Spectrometry |
| Principle | Colorimetric; Biotin displaces HABA from avidin. | Fluorometric; Biotin displaces a quencher from fluorescent avidin. | Measures mass difference of protein before and after biotinylation. |
| Sensitivity | Lower (nmol range). | High (pmol range). | Very High (direct detection). |
| Sample Volume | Higher (e.g., 100 µL in cuvette format). | Lower (e.g., 10 µL). | Variable, depends on instrumentation. |
| Throughput | Moderate (microplate compatible). | High (microplate format). | Low to Moderate. |
| Interference | Steric hindrance, potassium salts. | Autofluorescence, chromophoric proteins. | Complex samples can be challenging. |
| Cost | Low. | Moderate to High. | High. |
| Key Advantage | Simple, cost-effective, and rapid. | High sensitivity and low sample requirement. | High accuracy, not affected by steric hindrance. |
Decision-Making Guide for Method Selection
Choosing the right assay is critical for obtaining reliable data. The following decision tree can guide your selection process.
Caption: Decision tree for selecting a biotin quantification method.
References
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG12-Acid vs. NHS-PEG12-Biotin for Labeling Applications
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules with biotin is a cornerstone of modern molecular biology and biotechnology. The choice of biotinylation reagent is critical and can significantly impact the outcome of downstream applications such as immunoassays, affinity purification, and cellular imaging. This guide provides an objective, data-driven comparison of two commonly used amine-reactive biotinylation reagents: Biotin-PEG12-Acid and NHS-PEG12-Biotin.
This comparison delves into their fundamental chemical properties, reaction mechanisms, and experimental workflows. By presenting available quantitative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the most appropriate reagent for their specific research needs.
Chemical Structure and Reactive Group
The primary distinction between this compound and NHS-PEG12-Biotin lies in their reactive functional groups. Both molecules feature a biotin moiety for high-affinity binding to streptavidin and a hydrophilic 12-unit polyethylene glycol (PEG) spacer to enhance water solubility and minimize steric hindrance. However, their reactivity towards primary amines, the most common target for protein labeling, is fundamentally different.
-
This compound possesses a terminal carboxylic acid (-COOH) group. This group is not inherently reactive towards primary amines and requires activation by a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form an amide bond.
-
NHS-PEG12-Biotin contains an N-hydroxysuccinimide (NHS) ester. This is an activated ester that can directly and efficiently react with primary amines at physiological to slightly alkaline pH to form a stable amide bond.[1][2][3][4]
Reaction Mechanism and Workflow
The difference in their reactive groups dictates distinct experimental workflows for labeling proteins and other amine-containing molecules.
NHS-PEG12-Biotin facilitates a straightforward, one-step labeling process. The pre-activated NHS ester readily reacts with nucleophilic primary amines on target molecules, such as the ε-amino group of lysine residues and the N-terminus of proteins.[1] This simplicity makes it a convenient choice for routine biotinylation.
This compound, in contrast, necessitates a two-step labeling procedure. The carboxylic acid must first be activated with EDC, often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable amine-reactive intermediate. This intermediate then reacts with the primary amines on the target molecule. While more complex, this two-step process can offer greater control over the reaction and may be advantageous in specific applications where the one-step NHS ester reaction is not suitable.
Comparative Performance Data
While direct head-to-head studies providing quantitative comparisons of labeling efficiency in solution are limited, the principles of the chemical reactions and data from related applications allow for a qualitative and semi-quantitative assessment. The efficiency of biotinylation is often expressed as the biotin-to-protein molar ratio (B/P ratio), which can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
| Feature | This compound (with EDC/NHS) | NHS-PEG12-Biotin | Supporting Evidence |
| Reaction Steps | Two-step (activation and conjugation) | One-step (direct conjugation) | The carboxylic acid of this compound requires activation by EDC to react with amines, while the NHS ester of NHS-PEG12-Biotin is pre-activated. |
| Workflow Complexity | More complex | Simpler | The two-step process for this compound involves more reagents and optimization steps. |
| Optimal Reaction pH | Activation: 4.5-7.2; Conjugation: 7.0-8.0 | 7.0-9.0 (optimal 8.3-8.5) | EDC-mediated activation of carboxyl groups is most efficient in a slightly acidic environment, while the subsequent reaction with amines is favored at a higher pH. NHS esters react efficiently with primary amines at neutral to alkaline pH. |
| Reaction Time | Activation: ~15 min; Conjugation: 2h to overnight | 30 min to 2 hours | Protocol guidelines for both methods suggest these typical incubation times. |
| Potential Side Reactions | Protein polymerization (can be minimized) | Hydrolysis of NHS ester | EDC can crosslink proteins if a large excess of the amine-containing biotin reagent is not used. NHS esters are susceptible to hydrolysis, which increases with pH. |
| Specificity | Can target carboxyl groups for conjugation to amine-containing molecules | Primarily targets primary amines | This compound can be used to label carboxylated surfaces or molecules. NHS-PEG12-Biotin is designed for labeling primary amines. |
Experimental Protocols
Protocol 1: Protein Labeling with NHS-PEG12-Biotin
This protocol provides a general guideline for the biotinylation of a protein in solution using NHS-PEG12-Biotin.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
NHS-PEG12-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
Prepare NHS-PEG12-Biotin Stock Solution: Immediately before use, dissolve NHS-PEG12-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-PEG12-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column.
Protocol 2: Protein Labeling with this compound and EDC/NHS
This protocol outlines a two-step procedure for biotinylating a protein using this compound.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free, carboxyl-free buffer, e.g., MES buffer)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting column
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, EDC, and NHS in the appropriate buffers. EDC and NHS solutions should be prepared immediately before use.
-
Activation of this compound:
-
In a microfuge tube, combine this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:1.2:1 (Biotin-Acid:EDC:NHS).
-
Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Biotinylation Reaction:
-
Add the activated this compound solution to the protein solution in Conjugation Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes to hydrolyze any unreacted NHS esters.
-
Purification: Purify the biotinylated protein from excess reagents and byproducts using a desalting column.
Visualization of Workflows and Signaling Pathways
Logical Workflow for Reagent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide biotinylation with amine-reactive esters: differential side chain reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]
A Researcher's Guide to Selecting the Optimal PEG Spacer Length for Biotinylation
Introduction to Biotinylation and the Role of PEG Spacers
Biotinylation is the process of attaching biotin, a small vitamin, to a molecule of interest such as a protein, antibody, or nucleic acid. The remarkably strong and specific interaction between biotin and streptavidin (or avidin) is then leveraged for a multitude of applications, including detection, purification, and labeling.[1] The connection between the biotin molecule and the target biomolecule is facilitated by a linker or "spacer arm."
Polyethylene glycol (PEG) linkers have become the gold standard for this purpose. These flexible, hydrophilic chains offer significant advantages over simple hydrocarbon spacers. The inclusion of a PEG spacer enhances the water solubility of the biotinylation reagent and the resulting conjugate, which helps to prevent aggregation.[1][2][] Furthermore, PEG spacers are non-toxic and non-immunogenic, making them ideal for in vivo and in vitro biological applications. Most importantly, the spacer arm physically separates the biotin moiety from the biomolecule, which helps to overcome steric hindrance and ensure efficient binding to streptavidin.
The length of this PEG spacer is a critical parameter that can significantly influence the outcome of an experiment. This guide provides a comparative analysis of different PEG spacer lengths, supported by experimental data and protocols, to assist researchers in making an informed selection for their specific application.
The Impact of PEG Spacer Length on Biotinylation Performance
Choosing the right PEG spacer length involves a trade-off between several factors. A longer spacer provides greater flexibility and better overcomes steric hindrance, but in some cases, it may lead to other complications.
-
Steric Hindrance: A primary reason for using a spacer is to minimize the steric hindrance that a bulky biomolecule might impose, which could otherwise prevent the biotin from accessing the deep binding pocket of streptavidin. Longer PEG chains are generally more effective at reducing this interference.
-
Solubility and Aggregation: PEG is inherently hydrophilic. Longer PEG chains can further increase the water solubility of the biotinylated protein, reducing the potential for aggregation, which is a common issue when labeling antibodies.
-
Binding Efficiency and Application: The optimal spacer length is highly dependent on the application. For assays requiring maximum protein capture on a streptavidin-coated surface, longer spacers may be beneficial as they can promote the formation of multiple protein layers. Conversely, if streptavidin is being used as a bridge between two biotinylated molecules, shorter spacers are preferable to ensure all binding sites remain accessible. However, some studies suggest that excessively long spacers might reduce binding efficiency by allowing multiple biotin tags on a single large protein to occupy all the binding sites on one streptavidin molecule. Another study observed that for surface-bound biotin, the amount of adsorbed streptavidin actually decreased as the spacer length increased.
Comparative Data on PEG Spacer Performance
Direct, head-to-head quantitative comparisons of labeling efficiency across a wide range of PEG spacer lengths are limited in published literature. However, performance characteristics can be summarized based on available data and the known properties of the reagents.
| Feature | Short PEG Spacers (e.g., PEG2-PEG6) | Medium PEG Spacers (e.g., PEG8-PEG12) | Long PEG Spacers (e.g., >PEG12) |
| Typical Length | < 15 Å | 15.1 - 30 Å | > 30 Å |
| Flexibility | Moderate | Good | High |
| Solubility Enhancement | Good | Very Good | Excellent |
| Steric Hindrance Reduction | Effective for smaller molecules or accessible binding sites. | Generally effective for most proteins, including antibodies. | Maximizes separation between biotin and the target molecule. |
| Binding Efficiency | High for applications needing close proximity. | Often represents a good balance for general use. A study found a ~40Å spacer (~PEG12) provided a high signal-to-noise ratio. | Can maximize protein binding density on surfaces. May decrease efficiency in some solution-based bridging assays. |
| Best For | Labeling small molecules; applications where proximity is key. | General protein and antibody labeling; IHC, ELISA, Western blot, pull-downs. | Cell surface labeling; applications requiring significant distance from the target; maximizing binding on a surface. |
Table 1: Comparison of properties for different PEG spacer length categories.
Experimental Protocols
The following are generalized protocols for the biotinylation of a protein using an amine-reactive NHS-ester PEG-biotin reagent and for the subsequent quantification of the labeling efficiency.
Protocol 1: General Protein Biotinylation using NHS-PEG-Biotin
This protocol is a general guideline for labeling proteins with amine-reactive biotinylation reagents such as NHS-PEG4-Biotin or NHS-PEG12-Biotin.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS)
-
NHS-PEGn-Biotin reagent
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5, or 1M Glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine will compete with the reaction and must be removed by dialysis or buffer exchange.
-
Prepare Biotinylation Reagent: Immediately before use, dissolve the NHS-PEGn-Biotin reagent in DMSO or DMF to a stock concentration of 10-50 mM. The NHS-ester moiety is moisture-sensitive and hydrolyzes in water, so do not prepare stock solutions for long-term storage.
-
Calculate Reagent Volume: The extent of labeling is dependent on the molar ratio of the biotin reagent to the protein. A 20-fold molar excess is a common starting point for labeling antibodies at 1-10 mg/mL.
-
mmoles of protein = (grams of protein) / (molecular weight of protein in g/mol )
-
mmoles of biotin reagent = mmoles of protein x Molar Fold Excess
-
µL of biotin reagent stock = (mmoles of biotin reagent x 1,000,000) / (Stock concentration in mM)
-
-
Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent and reaction by-products using a desalting column or dialysis against PBS.
Protocol 2: Quantification of Biotinylation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for determining the degree of biotinylation. It relies on the displacement of the HABA dye from avidin by the biotin in the sample, which causes a measurable decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin premixed solution or individual components
-
Biotinylated protein sample
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a 96-well microplate
-
Biotin standards of known concentration
Procedure:
-
Prepare Standards: Prepare a serial dilution of biotin standards to generate a standard curve.
-
Assay Setup: Add the HABA/Avidin solution to cuvettes or microplate wells.
-
Measure Initial Absorbance: Measure the initial absorbance of the HABA/Avidin solution at 500 nm (A500_initial).
-
Add Sample/Standard: Add a known volume of your biotinylated protein sample or biotin standards to the wells. Mix thoroughly.
-
Incubate: Incubate for 5 minutes at room temperature.
-
Measure Final Absorbance: Measure the final absorbance at 500 nm (A500_final).
-
Calculate Biotin Concentration: The decrease in absorbance (A500_initial - A500_final) is proportional to the amount of biotin in the sample. Determine the concentration of biotin in your sample by comparing the change in absorbance to your standard curve.
-
Calculate Degree of Labeling (DOL):
-
DOL = (molar concentration of biotin) / (molar concentration of protein)
-
Visualizing Workflows and Concepts
Conclusion
The selection of a PEG spacer for biotinylation is a critical decision that can impact assay sensitivity, protein solubility, and overall experimental success. While there is no single "best" length, a longer spacer (e.g., PEG12) is often a robust choice for general applications involving antibodies and other large proteins, as it effectively minimizes steric hindrance and enhances solubility. For applications requiring precise spatial control, such as bridging assays or labeling small molecules, a shorter spacer may be optimal. Researchers should consider the specific requirements of their experimental system and, when necessary, empirically test different spacer lengths to achieve the desired outcome.
References
Validating the Activity of Biotin-PEG12-Acid Conjugates: A Comparative Guide
For researchers in drug development and molecular biology, the successful conjugation of biotin to a target molecule is a critical first step for a wide range of applications, including immunoassays, affinity purification, and targeted drug delivery. Biotin-PEG12-Acid is a popular biotinylation reagent that features a long, hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance.[1][2][3] This guide provides a comparative overview of methods to validate the activity of this compound conjugates, presenting experimental data and detailed protocols to ensure the integrity and functionality of your biotinylated molecules.
Comparative Analysis of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of an experiment. Besides this compound, several alternatives with varying spacer arms and reactive groups are available. The selection often depends on the specific application and the nature of the molecule to be labeled.
| Feature | This compound | Biotin-PEG4-NHS Ester | Biotin-NHS |
| Reactive Group | Carboxylic Acid (-COOH) | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | ~50.1 Å (12 PEG units) | ~29.1 Å (4 PEG units) | ~13.5 Å |
| Solubility | High | High | Moderate |
| Steric Hindrance | Low | Low to Moderate | High |
| Primary Target | Primary amines (after activation) | Primary amines | Primary amines |
| Key Advantage | Long spacer minimizes steric hindrance and improves solubility.[1][2] | Good balance of spacer length and reactivity. | Simple and widely used for direct biotinylation. |
Quantitative Validation of Biotin Conjugate Activity
The validation of a biotin conjugate's activity primarily involves two key aspects: quantifying the degree of biotin incorporation and confirming the biotin's ability to bind to its binding partners, such as streptavidin.
Quantification of Biotin Incorporation: The HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a rapid and widely used colorimetric method to estimate the amount of biotin incorporated into a protein or other molecule. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Table 1: Representative Data from a HABA Assay
| Sample | A500 (before sample) | A500 (after sample) | ΔA500 | Moles of Biotin per Mole of Protein |
| Biotin-PEG12-IgG | 0.980 | 0.620 | 0.360 | 5.2 |
| Biotin-NHS-IgG | 0.980 | 0.680 | 0.300 | 4.3 |
| Unlabeled IgG | 0.980 | 0.975 | 0.005 | ~0 |
Note: This is example data. Actual results will vary depending on the protein and reaction conditions.
Assessment of Binding Activity: Streptavidin-Binding ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted to confirm the binding activity of the biotinylated molecule to streptavidin. This provides functional validation that the conjugated biotin is accessible and active.
Table 2: Streptavidin-Binding ELISA Results
| Conjugate Concentration (µg/mL) | Biotin-PEG12-IgG (OD 450nm) | Biotin-NHS-IgG (OD 450nm) | Unlabeled IgG (OD 450nm) |
| 10 | 2.85 | 2.65 | 0.12 |
| 1 | 1.52 | 1.35 | 0.11 |
| 0.1 | 0.45 | 0.38 | 0.10 |
| 0.01 | 0.15 | 0.13 | 0.10 |
Note: This is example data. Higher optical density (OD) values indicate stronger binding to the streptavidin-coated plate.
Experimental Protocols
Protocol 1: HABA Assay for Biotin Quantification
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of reading absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Preparation: Allow all reagents to come to room temperature.
-
Blank Measurement: Add 900 µL of HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm. This is your initial reading (A500_initial). For a microplate, use 180 µL.
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette (or 20 µL to the microplate well) containing the HABA/Avidin solution. Mix gently.
-
Incubation: Incubate for 2 minutes at room temperature to allow the biotin to displace the HABA.
-
Final Measurement: Measure the absorbance at 500 nm again. This is your final reading (A500_final).
-
Calculation: The change in absorbance (ΔA500 = A500_initial - A500_final) is used to calculate the biotin concentration. The moles of biotin per mole of protein can then be determined using the molar extinction coefficient of the HABA-avidin complex and the concentration of the protein.
Protocol 2: Streptavidin-Binding ELISA
Materials:
-
Streptavidin-coated 96-well plate
-
Biotinylated protein sample and unlabeled control
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody against the protein of interest (if applicable for detection)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Coating: If not using a pre-coated plate, coat a 96-well plate with streptavidin and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Sample Incubation: Add serial dilutions of your biotinylated protein and controls to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection:
-
Direct Detection (if protein is an enzyme): Add the appropriate substrate.
-
Indirect Detection: Add a primary antibody against your protein of interest, incubate, wash, and then add an HRP-conjugated secondary antibody. Incubate and wash.
-
-
Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to quench the reaction. The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validation
The following diagram illustrates the general workflow for labeling a target protein with this compound and subsequently validating its activity.
Caption: Workflow for this compound Conjugation and Validation.
Example Signaling Pathway Application
A common application of biotinylated molecules is in pull-down assays to identify binding partners. For instance, a biotinylated growth factor can be used to isolate its receptor from a cell lysate. The following diagram depicts a simplified growth factor signaling pathway that could be investigated using such a conjugate.
Caption: Simplified Growth Factor Signaling Pathway.
References
A Comparative Guide to Mass Spectrometry Analysis of Biotin-PEG12-Acid Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
In the realm of proteomics and drug discovery, the precise identification and quantification of proteins and their interaction partners are paramount. Biotinylation of peptides, followed by mass spectrometry (MS) analysis, is a cornerstone technique for these investigations. Biotin-PEG12-Acid stands out as a versatile labeling reagent, offering a long, hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and minimizes steric hindrance. This guide provides an objective comparison of this compound with alternative labeling strategies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Unveiling Molecular Interactions: The Workflow of Peptide Biotinylation and MS Analysis
The general workflow for labeling peptides with biotin and subsequent analysis by mass spectrometry is a multi-step process. It begins with the covalent attachment of a biotin tag to the target peptides. These labeled peptides are then enriched, typically using streptavidin-based affinity purification, to isolate them from a complex mixture. The enriched peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequence and the site of biotinylation.
Caption: General workflow for biotin-based peptide labeling and mass spectrometry analysis.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent significantly impacts the specificity, efficiency, and overall success of a proteomics experiment. Below is a comparison of this compound with other commonly used alternatives.
| Feature | This compound (Amine-reactive via EDC/NHS) | NHS-Biotin (Amine-reactive) | BirA-AviTag (Enzymatic) | Biotin-PEG4-MeTz (Bioorthogonal) |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Specific Lysine within the 15-amino acid AviTag sequence | Site-specifically incorporated trans-cyclooctene (TCO) unnatural amino acids |
| Specificity | Moderate: Reacts with accessible primary amines | Moderate: Reacts with accessible primary amines | High: Site-specific enzymatic reaction | Very High: Bioorthogonal reaction with minimal off-target effects |
| Labeling Efficiency | Dependent on reaction conditions (pH, molar excess) | Generally high for accessible amines | >95% under optimal conditions | Very high and rapid kinetics |
| Steric Hindrance | Reduced due to long, flexible PEG12 spacer | Can be a factor with shorter linkers | Minimal, as the tag is genetically encoded | Dependent on TCO incorporation site |
| Solubility | High due to hydrophilic PEG12 spacer | Lower for reagents without a PEG spacer | High (protein-dependent) | High due to PEG4 spacer |
| Workflow Complexity | Two-step chemical reaction (activation and labeling) | One-step chemical reaction | Requires genetic modification to introduce AviTag | Requires prior modification of the protein with a TCO group |
| In Vivo Labeling | Challenging due to reagent reactivity | Challenging due to reagent reactivity | Feasible and widely used | Highly suitable for in vivo applications |
| MS Fragmentation | Produces characteristic biotin fragment ions | Produces characteristic biotin fragment ions[1] | Standard peptide fragmentation | Fragmentation can be influenced by the linker and TCO moiety |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful mass spectrometry analysis. The following sections provide methodologies for peptide labeling with this compound and subsequent sample preparation for MS analysis.
Protocol 1: Peptide Labeling with this compound using EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then labels the primary amines of the target peptides.
Materials:
-
Peptide sample (dissolved in amine-free buffer, e.g., 0.1 M MES, pH 6.0)
-
This compound
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., C18 spin column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Immediately before use, prepare 100 mM stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 µL of 10 mM this compound, 10 µL of 100 mM EDC, and 10 µL of 100 mM NHS.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS-activated Biotin-PEG12.
-
-
Peptide Labeling:
-
Dissolve the peptide sample in Labeling Buffer to a concentration of 1-5 mg/mL.
-
Add the freshly prepared NHS-activated Biotin-PEG12 to the peptide solution. A 10- to 50-fold molar excess of the biotin reagent over the peptide is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the labeling reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted biotin reagent and byproducts using a desalting column according to the manufacturer's instructions.
-
The labeled peptide is now ready for enrichment and mass spectrometry analysis.
-
Protocol 2: Enrichment of Biotinylated Peptides using Streptavidin Affinity Purification
Materials:
-
Biotinylated peptide sample
-
Streptavidin-coated magnetic beads or agarose resin
-
Wash Buffer 1: 2% SDS in PBS
-
Wash Buffer 2: 8 M Urea, 50 mM Tris-HCl, pH 8.0
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in 50% Acetonitrile
-
Trypsin (for on-bead digestion, if applicable)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in Wash Buffer 1.
-
Wash the beads three times with Wash Buffer 1 and then three times with Wash Buffer 3.
-
-
Binding of Biotinylated Peptides:
-
Incubate the biotinylated peptide sample with the washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and finally with Wash Buffer 3 to remove non-specifically bound peptides. Perform each wash step three times.
-
-
Elution:
-
Elute the bound biotinylated peptides by incubating the beads with Elution Buffer for 10-15 minutes at room temperature.
-
Alternatively, for protein samples, on-bead digestion with trypsin can be performed to release the peptides for MS analysis.
-
-
Sample Preparation for MS:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid).
-
Data Interpretation and Visualization
The successful identification of biotinylated peptides relies on the accurate interpretation of their fragmentation spectra. The biotin moiety itself and parts of the linker can produce characteristic reporter ions that aid in confirming the presence of the modification.
Caption: Fragmentation of a Biotin-PEG12 labeled peptide in MS/MS.
During tandem mass spectrometry, the biotinylated peptide precursor ion is fragmented, generating a series of b- and y-ions that provide sequence information. Additionally, characteristic fragment ions derived from the biotin molecule itself can be observed. For instance, a prominent ion at m/z 227.085, corresponding to the dehydrobiotinyl moiety, is often detected and serves as a signature for biotinylated peptides[1]. The PEG linker may also produce a series of neutral losses or specific fragment ions, which can aid in the identification of PEGylated peptides.
Conclusion
The selection of a biotinylation reagent is a critical decision in the design of mass spectrometry-based proteomics experiments. This compound, with its long, hydrophilic spacer, offers advantages in terms of solubility and reduced steric hindrance, which can be beneficial for the enrichment and detection of labeled peptides. However, for applications requiring the highest level of specificity, particularly in living systems, enzymatic or bioorthogonal labeling methods may be more suitable. By carefully considering the experimental goals and the characteristics of each labeling strategy, researchers can optimize their workflows for the successful identification and quantification of biotinylated peptides, ultimately leading to a deeper understanding of complex biological systems.
References
A Comparative Guide to Biotin-PEG12-Acid and Other Heterobifunctional Linkers
In the fields of targeted drug delivery, proteomics, and diagnostics, the precise and stable conjugation of biomolecules is paramount. Heterobifunctional linkers are indispensable chemical tools that enable the covalent joining of two different molecular entities, such as a protein and a therapeutic agent or a reporter molecule. This guide provides an objective comparison of Biotin-PEG12-Acid with other commonly used heterobifunctional linkers, supported by experimental data and detailed protocols to assist researchers in selecting the optimal linker for their specific application.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers possess two distinct reactive groups, allowing for a controlled, sequential conjugation of two different molecules. This targeted approach minimizes the formation of undesirable homodimers and polymers, a common issue with homobifunctional linkers. The general structure of a heterobifunctional linker comprises two reactive moieties separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines, sulfhydryls), while the spacer arm's length and composition significantly influence the properties of the final bioconjugate, such as its solubility, stability, and steric hindrance.
This compound is a heterobifunctional linker that features a biotin group for strong and specific binding to avidin or streptavidin, and a carboxylic acid group that can be activated to react with primary amines. The long, hydrophilic 12-unit polyethylene glycol (PEG) spacer enhances water solubility and flexibility. This guide will compare this compound to other linkers, including those with different PEG chain lengths and non-PEGylated linkers like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Physicochemical Properties of Selected Heterobifunctional Linkers
The selection of a linker is often guided by its fundamental chemical and physical properties. The following table provides a comparison of this compound with a shorter PEG linker and a commonly used non-PEG linker, SMCC.
| Property | This compound | Biotin-PEG4-Acid | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Molecular Weight | 844.0 g/mol | 485.5 g/mol | 334.32 g/mol |
| Spacer Arm Length | ~59.1 Å | ~28.4 Å | 8.3 Å |
| Reactive Group 1 | Biotin | Biotin | N-Hydroxysuccinimide (NHS) ester |
| Reactive Group 2 | Carboxylic Acid | Carboxylic Acid | Maleimide |
| Target for Group 1 | Avidin/Streptavidin | Avidin/Streptavidin | Primary Amines (-NH2) |
| Target for Group 2 | Primary Amines (-NH2) (after activation) | Primary Amines (-NH2) (after activation) | Sulfhydryls (-SH) |
| Solubility | High in aqueous solutions and organic solvents like DMSO.[1][2] | Soluble in water and organic solvents. | Low in aqueous solutions; requires organic co-solvents like DMSO or DMF.[3] |
| Hydrophilicity | High due to the long PEG chain. | Moderate to high due to the PEG chain. | Low (hydrophobic).[3] |
Performance Characteristics in Bioconjugation
The performance of a heterobifunctional linker in a bioconjugation reaction is a critical factor in its selection. The following table summarizes key performance characteristics of the selected linkers.
| Performance Metric | This compound | Biotin-PEG4-Acid | SMCC |
| Reaction Efficiency | High for biotin-avidin binding; moderate for amine coupling (requires pre-activation of the carboxylic acid). | High for biotin-avidin binding; moderate for amine coupling (requires pre-activation). | High for both amine and thiol reactions under optimal pH conditions. |
| Bond Stability | Biotin-avidin interaction is one of the strongest non-covalent bonds known.[] The resulting amide bond is very stable. | Biotin-avidin interaction is very strong. The amide bond formed is stable. | The amide bond is highly stable. The thioether bond is generally stable but can be susceptible to retro-Michael reaction in the presence of other thiols. |
| Impact on Conjugate Hydrophilicity | Significantly increases the hydrophilicity of the conjugate, which can reduce aggregation and improve solubility. | Increases hydrophilicity, though to a lesser extent than longer PEG chains. | Can increase the hydrophobicity of the conjugate, potentially leading to aggregation with hydrophobic payloads. |
| Steric Hindrance | The long PEG chain minimizes steric hindrance, allowing for better access of the biotin to avidin/streptavidin. | The shorter PEG chain provides less separation, which might lead to steric hindrance in some applications. | The short and rigid spacer may lead to steric hindrance. |
| In Vivo Performance | The hydrophilic PEG chain can prolong circulation half-life and reduce immunogenicity. | Shorter PEG chains have a lesser impact on pharmacokinetics compared to longer chains. | The hydrophobic nature may lead to faster clearance and potential non-specific interactions. |
Visualizing Linker Structures and Experimental Workflows
To better understand the chemical differences and their application, the following diagrams illustrate the structures of this compound and SMCC, a typical bioconjugation workflow, and a relevant signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional linkers. Below are representative protocols for protein biotinylation using an NHS-activated PEG linker and for creating a conjugate using the SMCC crosslinker.
Protocol 1: Protein Biotinylation using Biotin-PEG-NHS Ester
This protocol describes the conjugation of a protein with available primary amines using an N-hydroxysuccinimide (NHS) ester of a Biotin-PEG linker.
Materials:
-
Protein to be biotinylated (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)
-
Biotin-PEG-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMF or DMSO to create a stock solution (e.g., 10-20 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions, so it is critical to prepare this solution fresh.
-
Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a small volume of quenching buffer to react with any unreacted NHS ester.
-
Purification: Remove unreacted Biotin-PEG-NHS ester from the biotinylated protein using a desalting column or by dialysis against an appropriate buffer.
-
Characterization: The degree of biotinylation can be estimated using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Protocol 2: Two-Step Protein Conjugation using SMCC
This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein or peptide containing a free thiol group (Molecule-SH).
Materials:
-
Protein-NH2 (1-10 mg/mL in Conjugation Buffer, e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMF or DMSO
-
Molecule-SH
-
Desalting column
-
Conjugation Buffer (amine and thiol-free)
Procedure:
-
Step 1: Activation of Protein-NH2 with SMCC
-
Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.
-
Prepare a 10-20 mg/mL stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with the Conjugation Buffer.
-
-
Step 2: Conjugation to Molecule-SH
-
Immediately add the desalted, maleimide-activated protein to the Molecule-SH. The molar ratio of the two molecules should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and assess the purity by SEC-HPLC.
-
Conclusion
The selection of a heterobifunctional linker is a critical step in the design of bioconjugates. This compound offers significant advantages in applications requiring high hydrophilicity, reduced steric hindrance, and a strong, specific anchoring point via the biotin-avidin interaction. Its long PEG chain can enhance the solubility and in vivo performance of the resulting conjugate. In contrast, non-PEGylated linkers like SMCC provide a more rigid and hydrophobic connection, which may be advantageous in certain contexts but can also lead to challenges with aggregation and solubility, especially with hydrophobic payloads. Shorter PEG linkers, such as Biotin-PEG4-Acid, offer a compromise between the properties of long-chain PEGylated and non-PEGylated linkers. Ultimately, the optimal choice of linker depends on the specific biomolecules being conjugated and the desired properties and application of the final product. The experimental protocols provided in this guide serve as a starting point for researchers to develop and optimize their bioconjugation strategies.
References
Navigating the Maze of Biotinylation: A Guide to Minimizing Steric Hindrance
For researchers, scientists, and drug development professionals, the precise and effective biotinylation of proteins and other biomolecules is a critical step in a multitude of applications, from affinity purification to sophisticated immunoassays. The choice of biotinylation reagent can significantly impact the outcome of these experiments, primarily due to a phenomenon known as steric hindrance. This guide provides an objective comparison of various biotinylation reagents, focusing on how their structural differences, particularly the length of their spacer arms, can mitigate steric hindrance and enhance experimental success. The information presented is supported by experimental data to aid in the selection of the most appropriate reagent for your specific research needs.
The principle of biotinylation hinges on the remarkably strong and specific interaction between biotin and streptavidin (or avidin). However, the biotin-binding site on streptavidin is located deep within the protein's structure. This can create a challenge: if the biotin molecule is attached too closely to a bulky protein or another molecule, the surrounding molecular environment can physically block its access to the streptavidin binding pocket. This "steric hindrance" can lead to reduced binding efficiency, lower signal detection, and ultimately, compromised experimental results.
To overcome this, biotinylation reagents are designed with spacer arms of varying lengths and compositions, which act as flexible tethers, distancing the biotin moiety from the labeled molecule and allowing it to access the streptavidin binding pocket more freely.
The Impact of Spacer Arm Length on Binding and Activity: A Data-Driven Comparison
The length and chemical nature of the spacer arm are critical factors in reducing steric hindrance. Longer and more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) chains, are generally more effective at improving the accessibility of the biotin tag.
A study comparing the immobilization of single-chain variable fragment (scFv) antibodies using different biotinylation tags and linkers provides a clear illustration of this principle. The smaller 15-residue AviTag, when fused directly to the scFv, showed poorer immobilization compared to the larger 87-residue biotin carboxyl carrier protein (BCCP). However, the introduction of flexible ((G₄S)n) or rigid ((EA₃K)₃) peptide linkers between the AviTag and the scFv significantly enhanced immobilization, as measured by ELISA. This suggests that the linkers effectively extended the biotin tag away from the bulk of the scFv, reducing steric hindrance and improving its interaction with the streptavidin-coated surface.[1][2]
While direct head-to-head quantitative comparisons of various chemical biotinylation reagents in a single study are limited in publicly available literature, the evidence strongly supports the use of longer spacer arms to mitigate steric hindrance.
| Biotinylation Reagent Type | Typical Spacer Arm Length (Angstroms) | Key Features | Impact on Steric Hindrance |
| NHS-Biotin | ~13.5 | Standard, short-chain amine-reactive reagent. | High potential for steric hindrance, especially with large proteins or dense surface coating. |
| NHS-LC-Biotin | ~22.4 | "Long Chain" version with an aminohexanoic acid spacer. | Moderate reduction in steric hindrance compared to NHS-Biotin. |
| NHS-PEG4-Biotin | ~29.0 | Contains a 4-unit polyethylene glycol spacer. | Significant reduction in steric hindrance due to the longer, flexible, and hydrophilic PEG linker. |
| NHS-PEG12-Biotin | ~57.1 | Contains a 12-unit polyethylene glycol spacer. | Very effective at minimizing steric hindrance in demanding applications. |
Note: The spacer arm lengths are approximate and can vary slightly between manufacturers.
Visualizing Steric Hindrance and Experimental Design
To better understand the concept of steric hindrance and how to design experiments to assess it, the following diagrams illustrate the key principles and a general workflow.
This diagram illustrates how a short spacer arm can lead to steric hindrance, preventing the biotin from efficiently binding to streptavidin. In contrast, a long, flexible PEG linker extends the biotin away from the bulky protein, allowing for an unhindered interaction.
This workflow outlines the key steps for comparing the effects of different biotinylation reagents on the functional activity of a target protein.
Experimental Protocols
To quantitatively assess the impact of steric hindrance, researchers can employ a variety of assays. Below are detailed methodologies for key experiments.
Protocol 1: General Protein Biotinylation using Amine-Reactive NHS-Ester Reagents
This protocol provides a general guideline for labeling proteins with amine-reactive biotinylation reagents such as NHS-Biotin, NHS-LC-Biotin, or NHS-PEG-Biotin.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Biotinylation reagent (e.g., NHS-Biotin, NHS-LC-Biotin, NHS-PEG4-Biotin).
-
Anhydrous DMSO or DMF (for non-water-soluble reagents).
-
Desalting column or dialysis cassette for buffer exchange.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Biotinylation Reagent Stock Solution: Immediately before use, dissolve the biotinylation reagent in DMSO or DMF to a concentration of 10-20 mg/mL. For water-soluble reagents like Sulfo-NHS-Biotin, dissolve directly in the reaction buffer.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio should be determined empirically for each protein and application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Comparative ELISA to Assess Steric Hindrance
This protocol allows for the comparison of the binding of biotinylated proteins with different linker arms to a streptavidin-coated surface.
Materials:
-
Streptavidin-coated 96-well plates.
-
Biotinylated protein samples (prepared with different reagents as described in Protocol 1).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Primary antibody specific to the target protein.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop Solution (e.g., 2 M H₂SO₄).
-
Plate reader.
Procedure:
-
Immobilization of Biotinylated Protein: Add serial dilutions of each biotinylated protein sample to the streptavidin-coated wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer to remove unbound protein.
-
Blocking: Block the wells with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Wash the wells three times with Wash Buffer.
-
Primary Antibody Incubation: Add the primary antibody at an optimized dilution to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with Wash Buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at an optimized dilution and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with Wash Buffer.
-
Detection: Add TMB substrate to each well and incubate until a blue color develops.
-
Stop Reaction: Stop the reaction by adding Stop Solution. The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Compare the signal intensity between the proteins biotinylated with different reagents. A higher signal for a given protein concentration indicates more efficient binding to the streptavidin plate and less steric hindrance.
Protocol 3: Western Blot for Assessing Biotinylation Levels
This protocol can be used to confirm the biotinylation of the target protein and to get a semi-quantitative estimate of the labeling efficiency.
Materials:
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffers.
-
Nitrocellulose or PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk in TBST).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
SDS-PAGE: Separate the biotinylated and non-biotinylated (control) protein samples by SDS-PAGE.
-
Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP conjugate (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Compare the band intensities of the biotinylated proteins. This provides a confirmation of successful biotinylation. Densitometry can be used for a more quantitative comparison of labeling levels between different reagents, assuming equal protein loading.
Conclusion
The selection of an appropriate biotinylation reagent is a critical determinant of experimental success. Steric hindrance is a significant factor that can impede the powerful biotin-streptavidin interaction. By choosing reagents with longer and more flexible spacer arms, such as those containing PEG linkers, researchers can effectively minimize this hindrance, leading to improved binding efficiency, enhanced signal detection, and more reliable and reproducible data. The experimental protocols provided in this guide offer a framework for systematically evaluating and selecting the optimal biotinylation strategy for your specific research needs.
References
A Functional Showdown: Biotin-PEG-Acid vs. Biotin-PEG-Amine in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of bioconjugation reagents is paramount to experimental success. Among the vast arsenal of available tools, biotin-PEG linkers stand out for their utility in creating highly specific and sensitive detection and purification systems. This guide provides an objective, data-driven comparison of two prominent members of this family: Biotin-PEG-Acid and Biotin-PEG-Amine. By delving into their functional differences, supported by experimental data and detailed protocols, this document aims to empower researchers to make informed decisions for their specific applications.
The core distinction between Biotin-PEG-Acid and Biotin-PEG-Amine lies in their terminal reactive groups, which dictate their conjugation chemistry and, consequently, their primary applications. Biotin-PEG-Acid possesses a terminal carboxylic acid group (-COOH), while Biotin-PEG-Amine terminates in a primary amine (-NH2). This fundamental difference governs the choice of coupling chemistry and the target functional groups on the biomolecule of interest.
At a Glance: A Quantitative Comparison
To facilitate a clear understanding of their key functional parameters, the following table summarizes the quantitative data available for Biotin-PEG-Acid and Biotin-PEG-Amine. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific biomolecule, PEG linker length, and reaction conditions.
| Feature | Biotin-PEG-Acid | Biotin-PEG-Amine | Source(s) |
| Reactive Group | Carboxylic Acid (-COOH) | Primary Amine (-NH2) | [1],[2] |
| Target Functional Group | Primary Amines (-NH2) on proteins (e.g., lysine residues), antibodies, and other biomolecules. | Carboxylic Acids (-COOH) on proteins (e.g., aspartic and glutamic acid residues), NHS esters, or aldehydes. | [3],[4] |
| Coupling Chemistry | EDC/NHS mediated amide bond formation. | Amide bond formation with activated carboxyls (e.g., NHS esters) or reductive amination with aldehydes. | [5], |
| Optimal Reaction pH | 4.5 - 7.2 for EDC/NHS activation; 7.2 - 8.5 for amine reaction. | 7.0 - 9.0 for reaction with NHS esters. | , |
| Solubility | Soluble in water and aqueous buffers, as well as organic solvents like DMSO and DMF. | Soluble in water and aqueous buffers, as well as organic solvents like DMSO and DMF. | |
| Biotin-Streptavidin Affinity (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M (This is a characteristic of the biotin-streptavidin interaction itself and is independent of the PEG linker's terminal group). | ~10⁻¹⁴ to 10⁻¹⁵ M (This is a characteristic of the biotin-streptavidin interaction itself and is independent of the PEG linker's terminal group). | , |
| Conjugation Efficiency | Can be high, but may be influenced by the number of available primary amines on the target molecule and potential for protein polymerization if not optimized. | Generally high and efficient with NHS esters. The reaction is often straightforward. | , |
Delving into the Chemistry: Reaction Mechanisms Visualized
To illustrate the fundamental difference in their application, the following diagrams outline the conjugation chemistries for Biotin-PEG-Acid and Biotin-PEG-Amine.
References
A Comparative Guide to Biotin-PEG12-Acid in Bioconjugation and Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of Biotin-PEG12-Acid, offering a comparison with alternative biotinylated polyethylene glycol (PEG) linkers. We delve into the critical role of the PEG spacer length in influencing the performance of biotinylated molecules in drug delivery, diagnostics, and bioconjugation. This guide also provides detailed experimental protocols and visual workflows to aid in the practical application of this versatile molecule.
Introduction to Biotin-PEG Linkers
Biotin-PEG linkers are heterobifunctional molecules that combine the high-affinity binding of biotin to avidin and streptavidin with the advantageous properties of polyethylene glycol.[1] The biotin moiety serves as a robust anchor for detection, purification, and targeting, while the PEG spacer enhances solubility, reduces immunogenicity, and provides a flexible connection to the conjugated molecule.[2][3] The general structure consists of a biotin head group, a PEG chain of varying length, and a reactive terminal group, such as a carboxylic acid, for conjugation to proteins, peptides, drugs, or nanoparticles.
This compound, with its 12 ethylene glycol units, is a popular choice for many applications due to its balance of hydrophilicity and spacer length. This guide will explore the specific advantages and applications of the PEG12 linker and compare its performance characteristics to shorter and longer PEG chain alternatives.
The Critical Role of PEG Spacer Length
The length of the PEG chain is a crucial parameter that can significantly impact the physicochemical and biological properties of a biotinylated conjugate. The choice between a short, medium, or long PEG spacer depends on the specific application and the desired outcome.[4]
Table 1: Qualitative Comparison of Biotin-PEG Linkers with Varying PEG Chain Lengths
| Feature | Short PEG Linkers (e.g., PEG2, PEG4) | Medium PEG Linkers (e.g., PEG12) | Long PEG Linkers (e.g., PEG24, PEG36) |
| Steric Hindrance | Low | Moderate | High |
| Flexibility | Low | Moderate | High |
| Solubility Enhancement | Moderate | Good | Excellent |
| Immunogenicity | Higher potential | Reduced | Significantly Reduced[2] |
| Circulation Half-life | Shorter | Longer | Longest |
| Binding Accessibility | May be limited in some contexts | Generally good | May be sterically hindered |
| Proximity to Target | Close | Moderate distance | Further distance |
Longer PEG chains, such as in this compound and longer variants, generally offer greater flexibility and a more pronounced "stealth" effect, which can reduce clearance by the reticuloendothelial system and prolong circulation half-life in vivo. This is particularly advantageous for systemic drug delivery applications. However, very long PEG chains can sometimes lead to decreased binding affinity due to steric hindrance. Conversely, shorter PEG linkers provide a more rigid and defined distance between the biotin and the conjugated molecule, which can be beneficial in applications requiring precise spatial orientation, but may offer less solubility enhancement and a shorter in vivo half-life.
Applications of this compound
This compound is a versatile tool with a wide range of applications in biomedical research and drug development.
Targeted Drug Delivery
The high affinity of biotin for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), which is often overexpressed on the surface of cancer cells, makes biotin an excellent targeting ligand. This compound can be conjugated to nanoparticles, liposomes, or directly to therapeutic agents to facilitate their targeted delivery to tumor tissues. The PEG12 spacer helps to present the biotin moiety for efficient receptor binding while the hydrophilic nature of the PEG chain improves the overall solubility and stability of the drug conjugate.
Bioconjugation and Immunoassays
In immunoassays and other detection systems, the biotin-streptavidin interaction is a cornerstone for signal amplification. This compound can be used to label antibodies, proteins, and other biomolecules. The PEG12 spacer arm reduces steric hindrance, allowing for efficient binding of the biotinylated molecule to streptavidin-coated surfaces or streptavidin-conjugated enzymes (e.g., HRP, AP) without compromising the biological activity of the labeled protein.
Surface Functionalization
This compound is widely used for the functionalization of surfaces, such as nanoparticles, quantum dots, and biosensors. The carboxylic acid group can be activated to react with primary amines on the surface, while the biotin moiety provides a handle for the subsequent attachment of streptavidin-conjugated molecules. This strategy is employed in the development of diagnostic assays and targeted imaging agents.
Experimental Protocols
This section provides detailed methodologies for common applications of this compound.
Protocol 1: Conjugation of this compound to a Protein/Antibody
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a protein or antibody using EDC/NHS chemistry.
Materials:
-
Protein/antibody solution (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mg/mL.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMSO or a suitable buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound with a 1.5 to 2-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Biotin-PEG12-NHS ester solution to the protein/antibody solution. The molar ratio of the biotin reagent to the protein should be optimized, but a starting point of 10-20 fold molar excess is common.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
-
Protocol 2: Formulation of Biotin-PEGylated Nanoparticles for Drug Delivery
This protocol outlines the preparation of drug-loaded nanoparticles surface-functionalized with this compound for targeted delivery.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer
-
Drug to be encapsulated
-
Biotin-PEG12-COOH
-
Dichloromethane (DCM) or other organic solvent
-
Poly(vinyl alcohol) (PVA) or other surfactant
-
EDC and NHS
-
Amine-functionalized nanoparticles (if using a post-conjugation approach)
Procedure:
-
Nanoparticle Formulation (Oil-in-Water Emulsion):
-
Dissolve the polymer (e.g., PLGA) and the hydrophobic drug in an organic solvent like DCM.
-
Prepare an aqueous solution of a surfactant (e.g., PVA).
-
Add the organic phase to the aqueous phase and emulsify using a probe sonicator to form an oil-in-water emulsion.
-
Stir the emulsion overnight to allow for solvent evaporation and nanoparticle formation.
-
-
Nanoparticle Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
-
Surface Biotinylation (Post-Conjugation):
-
If the nanoparticles have amine groups on their surface, they can be directly conjugated with activated this compound (as described in Protocol 1).
-
Alternatively, if the polymer used for nanoparticle formulation has a terminal amine group, this compound can be incorporated during the formulation process.
-
-
Characterization:
-
Characterize the size, zeta potential, and morphology of the biotinylated nanoparticles using dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Protocol 3: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol describes how to evaluate the targeting efficiency and cytotoxic effect of biotin-PEGylated drug-loaded nanoparticles on cancer cells.
Materials:
-
Cancer cell line overexpressing the biotin receptor (e.g., HeLa, MCF-7)
-
Control cell line with low biotin receptor expression
-
Cell culture medium and supplements
-
Biotin-PEGylated drug-loaded nanoparticles
-
Non-targeted (plain) drug-loaded nanoparticles
-
Free drug solution
-
MTT or other cell viability assay reagent
-
Fluorescently labeled nanoparticles (for uptake visualization)
-
Confocal microscope or flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates for cytotoxicity assays or on glass coverslips in 24-well plates for uptake visualization.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Treat the cells with serial dilutions of the free drug, non-targeted nanoparticles, and biotin-targeted nanoparticles.
-
Include untreated cells as a control.
-
-
Cellular Uptake (Qualitative/Quantitative):
-
For visualization, treat cells with fluorescently labeled nanoparticles for a defined period.
-
Wash the cells to remove non-internalized nanoparticles.
-
Fix the cells and visualize the uptake using a confocal microscope.
-
For quantitative analysis, use flow cytometry to measure the fluorescence intensity of cells treated with fluorescently labeled nanoparticles.
-
-
Cytotoxicity Assay (MTT Assay):
-
After the desired incubation period (e.g., 48-72 hours), add the MTT reagent to each well and incubate.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 values for each treatment group.
-
Compare the uptake and cytotoxicity of the biotin-targeted nanoparticles to the non-targeted nanoparticles and the free drug.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and the principle of biotin-mediated targeted drug delivery.
Caption: Workflow for protein/antibody biotinylation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Biotin-PEG12-Acid
Ensuring the safe handling and disposal of specialized chemical reagents is paramount for the well-being of laboratory personnel and the protection of our environment. This guide provides essential safety and logistical information for the proper disposal of Biotin-PEG12-Acid, a valuable tool for researchers, scientists, and drug development professionals. Adherence to these procedures will foster a secure research environment and build trust in our collective commitment to laboratory safety.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other appropriate chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
Engineering Controls:
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Eye Wash and Safety Shower: Ensure easy access to a functioning eye wash station and safety shower in case of accidental exposure.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in regular solid waste.
-
Segregation:
-
Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
-
Store in a designated, clearly labeled container.
-
-
Containerization:
-
Use a chemically compatible, leak-proof container for solid or dissolved this compound waste.
-
The container must be in good condition with a secure lid.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Full chemical name: 1-(Biotinamido)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid
-
Approximate amount of waste
-
Date of accumulation
-
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be away from general traffic and sources of ignition.
-
-
Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your research environment. This commitment not only protects you and your colleagues but also ensures compliance with regulatory standards and demonstrates a dedication to environmental stewardship.
Essential Safety and Operational Guide for Handling Biotin-PEG12-Acid
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Biotin-PEG12-Acid. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring experimental integrity.
I. Compound Information and Storage
This compound is a biotinylation reagent with a 12-unit polyethylene glycol (PEG) spacer, terminating in a carboxylic acid group. Its hydrophilic nature enhances solubility in aqueous solutions.
| Property | Information | Source |
| Appearance | White to off-white solid, may appear sticky | [1] |
| Molecular Weight | ~844 g/mol | [1][2] |
| Solubility | Soluble in water, DMSO, and DMF | [1] |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Store in a tightly sealed container, protected from light and moisture. For long-term stability, storage with a desiccant is recommended. |
II. Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure when handling this compound in both solid and solution form. The following table outlines the required PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. A suitable respirator should be used if dust or aerosols are generated. | Minimizes inhalation of fine particles. |
This information is based on safety data sheets for similar PEGylated biotin compounds.
III. Handling Procedures
Adherence to the following step-by-step procedures will ensure safe handling and accurate preparation of this compound solutions.
Workflow for Handling this compound
Caption: A workflow for the proper handling of this compound.
Step-by-Step Handling Protocol:
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, which can affect its stability and reactivity.
-
Weighing: Conduct all weighing and handling of the solid compound inside a certified chemical fume hood to avoid inhalation of any fine particles.
-
Dissolution: Dissolve the solid in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to maintain the stability of the acid functionality. For aqueous applications, water can also be used as a solvent.
-
Storage of Solutions: Store stock solutions at -20°C in tightly sealed vials. To prevent contamination and degradation, it is advisable to aliquot the solution into single-use volumes.
IV. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent the spread of contamination and ensure personnel safety.
Spill Response Workflow
Caption: A workflow for responding to a this compound spill.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of aerosolization.
-
Personal Protection: Before cleaning, don the appropriate PPE as outlined in Section II.
-
Containment: For a solid spill, carefully sweep the material and place it in a sealed container. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or earth), and then collect the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent.
-
Waste Disposal: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as chemical waste according to your institution's guidelines.
V. Disposal Plan
Proper disposal of this compound and its associated waste is essential to comply with safety regulations and protect the environment.
Disposal Decision Tree
Caption: A decision tree for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder and any contaminated solid labware (e.g., weigh boats, pipette tips) in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and chemically compatible container. Label the container with the full chemical name and all solvent components.
-
-
Labeling: Ensure all waste containers are clearly labeled as "Hazardous Chemical Waste" and include the name "this compound" and any other constituents.
-
Storage of Waste: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials, until they are collected for disposal.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in the regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
